Farnesal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-67-0, 19317-11-4 | |
| Record name | trans,trans-Farnesal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-trans,6-trans-Farnesal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Farnesol's Mechanism of Action in Fungal Quorum Sensing: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and behavior in response to population density. In the opportunistic fungal pathogen Candida albicans, a key quorum-sensing molecule is the sesquiterpene alcohol, farnesol. This molecule plays a critical role in regulating morphogenesis, biofilm formation, and virulence. This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on cellular signaling pathways, quantitative effects on fungal physiology, and detailed experimental protocols for its study. While the term "farnesal" (the aldehyde form) was specified in the query, the vast body of scientific literature points to farnesol as the primary active molecule in this context. This guide will focus on the well-documented effects of farnesol, with a clarification on related molecules.
Farnesol, this compound, and Farnesoic Acid: A Clarification
Farnesol (C₁₅H₂₆O) is an acyclic sesquiterpene alcohol and is the most extensively studied quorum-sensing molecule in C. albicans.[1] It is endogenously synthesized via the sterol biosynthesis pathway.[2] this compound, its corresponding aldehyde, and farnesoic acid are related compounds. While farnesoic acid has been identified as a quorum-sensing molecule in a specific strain of C. albicans (ATCC 10231), it exhibits significantly less activity than farnesol in other strains.[2][3] The available scientific literature does not extensively support a primary role for this compound in C. albicans quorum sensing compared to the wealth of data on farnesol. Therefore, this guide will focus on the mechanism of action of farnesol.
The Core Mechanism: Inhibition of the Yeast-to-Hypha Transition
The most well-characterized effect of farnesol is its inhibition of the morphological transition from yeast to hyphal form in C. albicans. This is significant because the ability to switch to the hyphal form is a major virulence factor, enabling tissue invasion. Farnesol accumulates at high cell densities and prevents this transition, thereby controlling the fungal population's morphology.[2]
The Ras1-cAMP-Efg1 Signaling Pathway: The Primary Target
Farnesol exerts its inhibitory effect on morphogenesis primarily by targeting the Ras1-cAMP-Efg1 signaling pathway.[3] This pathway is a central regulator of hyphal development in C. albicans.
The key molecular target of farnesol within this pathway is the adenylyl cyclase, Cyr1p. Farnesol directly inhibits the activity of Cyr1p, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5] The reduction in cAMP levels has several downstream consequences:
-
Protein Kinase A (PKA) activity is reduced. PKA is a key effector of cAMP signaling.
-
The transcriptional regulator Efg1 is not activated. Efg1 is a crucial transcription factor for hypha-specific gene expression.
By inhibiting this pathway, farnesol prevents the expression of genes required for hyphal growth, such as HWP1 (Hyphal Wall Protein 1).[6][7]
Quantitative Data on Farnesol's Effects
The inhibitory effects of farnesol are concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Farnesol Concentration and Morphogenesis Inhibition
| Farnesol Concentration | Effect on C. albicans Morphogenesis | Reference |
| 1-2 µM | Sufficient to inhibit germ tube formation in defined media. | [8] |
| 30-35 µM | 50% inhibition of germ tube formation. | [1] |
| up to 250 µM | Required to inhibit germ tube formation in the presence of serum. | [8] |
| 300 µM | Strongly suppresses germ tube formation. | [6][7] |
Table 2: Farnesol Concentration and Biofilm Inhibition
| Farnesol Concentration | Effect on C. albicans Biofilm | Reference |
| 3 µM | Dose-dependent alteration of biofilm morphology. | [2] |
| 30 µM | Dose-dependent alteration of biofilm morphology. | [2] |
| 300 µM | Complete inhibition of biofilm formation when added at the start of cell adherence. | [2] |
| 3 mM | >50% inhibition when added at the beginning of biofilm formation. |
Table 3: Farnesol's Effect on Gene Expression
| Farnesol Concentration | Gene | Change in Expression | Reference |
| 30 µM | HWP1 | Decreased | [2] |
| 300 µM | HWP1 | Significantly decreased | [6][7] |
| 300 µM | SAP6 | Significantly decreased | [6][7] |
| 10, 100, 300 µM | SAP2, SAP4-6 | Decreased mRNA expression | |
| 300 µM | RIM101 | No significant difference | [6][7] |
Experimental Protocols
Germ Tube Formation Assay
This assay is used to assess the inhibition of the yeast-to-hypha transition.
Methodology:
-
Cell Culture: C. albicans is grown overnight in a suitable broth medium (e.g., YPD).
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a pre-warmed induction medium such as serum or RPMI 1640.
-
Treatment: Farnesol, typically dissolved in a solvent like methanol or DMSO, is added to the cell suspension at various concentrations. A vehicle control is always included.
-
Incubation: The treated cell suspensions are incubated at 37°C for 2-4 hours to induce germ tube formation.
-
Microscopic Analysis: A sample of the cell suspension is observed under a microscope, and the percentage of cells that have formed germ tubes is determined by counting at least 100 cells.
Biofilm Formation Assay
This assay quantifies the effect of farnesol on the ability of C. albicans to form biofilms.
Methodology:
-
Inoculum Preparation: A standardized suspension of C. albicans cells is prepared in a suitable medium (e.g., RPMI 1640).
-
Adherence Phase: The cell suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 90 minutes) to allow the cells to adhere to the surface.
-
Treatment: Non-adherent cells are removed by washing with PBS. Fresh medium containing different concentrations of farnesol is then added.
-
Biofilm Growth: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Quantification: The biofilm biomass can be quantified using methods such as crystal violet staining or a metabolic assay like the XTT reduction assay.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to measure changes in gene expression in response to farnesol.
Methodology:
-
Cell Culture and Treatment: C. albicans is cultured to the desired growth phase and then treated with farnesol at the desired concentration and for a specific duration.
-
RNA Extraction: Total RNA is extracted from the fungal cells using a standard protocol, such as hot acid phenol extraction.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., HWP1, SAP6) and a reference gene (e.g., ACT1). The relative expression of the target genes is calculated using the ΔΔCt method.[6][7]
Implications for Drug Development
The central role of farnesol in regulating key virulence traits of C. albicans makes its mechanism of action a promising area for antifungal drug development. Strategies could include:
-
Farnesol Analogs: Designing synthetic analogs of farnesol with enhanced stability and activity.
-
Targeting the Signaling Pathway: Developing small molecules that mimic the inhibitory effect of farnesol on Cyr1p or other components of the Ras1-cAMP pathway.
-
Combination Therapies: Using farnesol or its analogs in combination with existing antifungal drugs to increase their efficacy, particularly against biofilms.
Conclusion
Farnesol is a key quorum-sensing molecule in Candida albicans that plays a crucial role in regulating the yeast-to-hypha transition and biofilm formation. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1p, leading to the downregulation of the Ras1-cAMP-Efg1 signaling pathway. This, in turn, represses the expression of hypha-specific genes. The concentration-dependent effects of farnesol are well-documented, providing a quantitative basis for further research. The experimental protocols detailed in this guide offer a framework for investigating the multifaceted effects of farnesol and for exploring its potential in the development of novel antifungal therapies. Understanding the intricate molecular details of farnesol's activity will continue to be a vital area of research in the fight against fungal infections.
References
- 1. Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesol - Wikipedia [en.wikipedia.org]
The Role of Farnesol in Candida albicans Filamentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candida albicans, a commensal fungus and opportunistic pathogen, exhibits a remarkable ability to transition between yeast and filamentous hyphal forms, a key virulence trait. This morphological plasticity is intricately regulated by a variety of environmental cues and signaling molecules. Among these, the quorum-sensing molecule farnesol plays a pivotal role in inhibiting the yeast-to-hyphae transition, thereby influencing biofilm formation and pathogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on critical signaling pathways. While the closely related compound farnesal is mentioned in the context of isoprenoid metabolism, the vast body of scientific literature points to farnesol as the primary autoregulatory substance governing filamentation in C. albicans.
Farnesol: A Quorum-Sensing Molecule Inhibiting Filamentation
Farnesol is a sesquiterpene alcohol produced by C. albicans as a byproduct of the ergosterol biosynthesis pathway.[1] Its accumulation in high-density cell populations allows the fungus to regulate its morphology in a coordinated manner, a phenomenon known as quorum sensing.[2] The primary and most well-documented function of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[2][3] This inhibitory effect is concentration-dependent and has significant implications for the fungus's ability to form biofilms, a critical step in the establishment of infections.[4][5]
Quantitative Effects of Farnesol on Filamentation and Biofilm Formation
The inhibitory concentration of farnesol can vary depending on the experimental conditions, including the C. albicans strain, growth medium, and temperature. However, several studies have provided quantitative data on its efficacy.
| Parameter | Farnesol Concentration | Observed Effect | Reference |
| Germ Tube Formation | ~30-35 µM | 50% inhibition of germ tube formation (GTF). | [2] |
| 70 µM | Sufficient to block butanol-induced filamentous growth. | [6] | |
| 150 µM | Blocked serum-induced yeast-to-hyphae switch. | [3][6] | |
| Biofilm Formation | 3 µM, 30 µM | Dose-dependent alteration of biofilm morphology. | [4] |
| 300 µM | Complete inhibition of biofilm formation when added at the start of adherence. Scant biofilms composed predominantly of yeast cells. | [4][5] | |
| Gene Expression | 30 µM | Decreased mRNA levels of the hypha-specific gene HWP1. | [4][5] |
Molecular Mechanisms of Farnesol Action: Signaling Pathway Interference
Farnesol exerts its inhibitory effects on filamentation primarily by targeting and modulating key signaling pathways that control morphogenesis in C. albicans. The most critical of these is the Ras1-cAMP-PKA pathway.
The Ras1-cAMP-PKA Pathway: The Primary Target
The Ras1-cAMP-PKA signaling cascade is a central regulator of hyphal development in response to various stimuli, including serum and N-acetylglucosamine.[7][8] Farnesol directly interferes with this pathway by inhibiting the activity of the adenylyl cyclase, Cyr1.[8] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn prevents the activation of protein kinase A (PKA) and its downstream effectors, such as the transcription factor Efg1.[8][9] The restoration of hyphal growth in the presence of farnesol by the addition of exogenous dibutyryl-cAMP further supports this mechanism.[7]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to the cAMP-PKA pathway, farnesol has been shown to influence the Cek1-mediated mitogen-activated protein kinase (MAPK) pathway.[10] This pathway, which includes the components Cst20, Hst7, Cek1, and the transcription factor Cph1, is also involved in regulating hyphal development, particularly in response to nutrient starvation.[10] While the precise mechanism of farnesol's interaction with the MAPK pathway is less defined than its effect on the cAMP pathway, it is clear that both signaling cascades are crucial for the complete morphological response to farnesol.
Experimental Protocols
Germ Tube Formation Assay
This assay is a fundamental method to assess the yeast-to-hyphae transition.
Materials:
-
C. albicans culture grown overnight in a suitable medium (e.g., YPD).
-
Inducing medium (e.g., RPMI-1640, serum).
-
Farnesol stock solution (dissolved in a suitable solvent like methanol or DMSO).
-
Microscope slides and coverslips.
-
Incubator at 37°C.
-
Microscope.
Procedure:
-
Harvest overnight C. albicans yeast cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in the inducing medium to a standardized concentration (e.g., 1 x 10^6 cells/mL).
-
Add farnesol to the cell suspension at the desired final concentrations. Include a vehicle control (solvent only).
-
Incubate the suspensions at 37°C for 2-4 hours.
-
After incubation, place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a microscope.
-
Quantify the percentage of cells that have formed germ tubes (a short, non-constricted filamentous outgrowth from the yeast cell) by counting at least 200 cells per sample.
Biofilm Formation and Quantification (XTT Assay)
This protocol assesses the effect of farnesol on the formation and metabolic activity of C. albicans biofilms.[11][12]
Materials:
-
C. albicans culture.
-
96-well microtiter plates.
-
Biofilm growth medium (e.g., RPMI-1640).
-
Farnesol stock solution.
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XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.
-
Menadione solution.
-
Plate reader.
Procedure:
-
Prepare a standardized C. albicans cell suspension in the biofilm growth medium.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add farnesol at various concentrations to the wells. Include control wells without farnesol.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
To quantify biofilm metabolic activity, add a freshly prepared XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Conclusion and Future Directions
Farnesol is a key autoregulatory molecule in Candida albicans that potently inhibits the yeast-to-hyphae transition, a critical step in its pathogenesis. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1, leading to the downregulation of the Ras1-cAMP-PKA signaling pathway. Farnesol also appears to modulate the Cek1-mediated MAPK pathway. The concentration-dependent nature of farnesol's activity highlights its role as a quorum-sensing molecule that allows C. albicans to coordinate its morphology with population density.
For drug development professionals, the pathways targeted by farnesol represent promising avenues for the development of novel antifungal therapies. Strategies aimed at disrupting quorum sensing or interfering with the key signaling components that regulate filamentation could offer new approaches to combat C. albicans infections, particularly those associated with biofilm formation. Further research is warranted to fully elucidate the interplay between the cAMP-PKA and MAPK pathways in response to farnesol and to explore the potential for synergistic interactions between farnesol or its analogs and existing antifungal agents. The specific role, if any, of this compound in this process remains an open area for investigation.
References
- 1. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]
- 2. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial proline catabolism activates Ras1/cAMP/PKA-induced filamentation in Candida albicans | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cek1 and Hog1 Mitogen-Activated Protein Kinases Play Complementary Roles in Cell Wall Biogenesis and Chlamydospore Formation in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial proline catabolism activates Ras1/cAMP/PKA-induced filamentation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Roles of the Candida albicans Mitogen-Activated Protein Kinase Homolog, Cek1p, in Hyphal Development and Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Farnesal Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, a 15-carbon acyclic sesquiterpenoid aldehyde, is a fascinating molecule with a complex isomeric landscape. As the aldehyde derivative of the well-studied sesquiterpene alcohol, farnesol, this compound holds potential for diverse applications in fields ranging from chemical ecology to pharmacology. Understanding the distinct chemical structures and physicochemical properties of its various isomers is paramount for harnessing their specific biological activities. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound isomers, outlines relevant experimental methodologies, and explores their metabolic context.
This compound is characterized by the molecular formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] Its structure is based on a dodecatriene backbone with methyl groups at positions 3, 7, and 11. The presence of double bonds at the C2 and C6 positions gives rise to four principal geometric isomers: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. The "E" (entgegen) and "Z" (zusammen) designations describe the stereochemistry at these double bonds.
Chemical Structure of this compound Isomers
The fundamental structure of this compound consists of a 12-carbon chain with an aldehyde functional group at one terminus and three methyl substituents. The location and geometry of the double bonds are the defining features of each isomer.
-
(2E,6E)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the trans or E configuration.
-
(2Z,6E)-farnesal: The double bond at the C2-C3 position has the cis or Z configuration, while the double bond at the C6-C7 position has the trans or E configuration.
-
(2E,6Z)-farnesal: The double bond at the C2-C3 position has the trans or E configuration, while the double bond at the C6-C7 position has the cis or Z configuration.
-
(2Z,6Z)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the cis or Z configuration.
Physicochemical Properties of this compound Isomers
Precise, experimentally determined physicochemical data for each individual this compound isomer is limited in publicly available literature. Much of the available data pertains to a mixture of isomers. However, a compilation of available and estimated data is presented below to facilitate comparison. It is important to note that values listed as "estimated" are derived from computational models and may not reflect experimentally verified properties.
| Property | (2E,6E)-farnesal | (2Z,6E)-farnesal | (2E,6Z)-farnesal | (2Z,6Z)-farnesal | Mixture of Isomers |
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O |
| Molecular Weight ( g/mol ) | 220.35 | 220.35 | 220.35 | 220.35 | 220.35 |
| CAS Number | 502-67-0 | 4380-32-9 | 19317-11-4[1] | ||
| Boiling Point (°C) | 328-329 @ 760 mmHg (est.)[2] | N/A | 603.38 K (330.23 °C) (calc.)[3] | 126-129 @ 3.5 mmHg[4] | |
| Density (g/mL) | N/A | N/A | N/A | 0.909 @ 25 °C[4], 0.890-0.900 @ 25°C[5][6] | |
| Refractive Index (n20/D) | N/A | N/A | N/A | 1.494-1.504[5][6] | |
| Vapor Pressure (mmHg @ 25°C) | 0.000187 (est.)[2] | N/A | N/A | N/A | |
| LogP (o/w) | 5.013 (est.)[2] | 4.60450 | 4.605 (calc.)[3] | N/A | |
| Kovats Retention Index (Standard non-polar) | N/A | 1688, 1664.9[7] | 1720.00[3] | N/A |
N/A: Not Available in the searched literature. (est.): Estimated value. (calc.): Calculated value.
A typical technical grade mixture of this compound isomers has been reported to contain approximately 10-15% (2Z,6Z), 20-25% (2E,6Z), 20-25% (2Z,6E), and 40-50% (2E,2E) isomers.[5][8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of individual this compound isomers are not extensively documented in readily accessible literature. However, the primary route to obtaining this compound isomers is through the oxidation of the corresponding farnesol isomers.
General Synthesis of this compound Isomers via Oxidation of Farnesol
The conversion of farnesol to this compound is a standard oxidation of a primary allylic alcohol to an aldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂).[9][10]
Reaction Scheme:
Caption: General oxidation of a farnesol isomer to the corresponding this compound isomer.
Methodology Outline:
-
Reactant Preparation: A solution of a specific farnesol isomer is prepared in a suitable organic solvent such as dichloromethane, chloroform, or hexane.
-
Oxidation: Activated manganese dioxide is added to the solution of the farnesol isomer. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude this compound isomer is purified using column chromatography on silica gel.
Note: The reactivity and yield can be influenced by the quality and activation state of the manganese dioxide, the solvent, and the reaction temperature.
Isolation and Purification of this compound Isomers
Due to their structural similarities, the separation of this compound isomers can be challenging. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for both analytical and preparative separation.
4.2.1. Gas Chromatography (GC)
Capillary GC with a non-polar or semi-polar stationary phase is a standard method for the analytical separation of this compound isomers. The Kovats retention indices (provided in the table above) are useful for isomer identification on specific column types.
4.2.2. High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a viable method for isolating individual farnesol isomers, which can then be oxidized to the corresponding this compound isomers. A similar HPLC approach can be applied to separate this compound isomers.
Methodology Outline for HPLC Separation:
-
Column: A silica gel or a bonded-phase column (e.g., cyano- or diol-modified silica) is typically used for normal-phase chromatography.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and a more polar modifier like ethyl acetate or isopropanol, is employed. The exact ratio is optimized to achieve the best separation.
-
Detection: A UV detector set at a wavelength where the α,β-unsaturated aldehyde chromophore absorbs (typically around 230-240 nm) is used.
-
Fraction Collection: Fractions are collected as the isomers elute from the column, and the purity of each fraction is assessed by analytical GC or HPLC.
Characterization of this compound Isomers
The structural elucidation and confirmation of the stereochemistry of this compound isomers are primarily achieved through spectroscopic techniques.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons near the double bonds are particularly informative. A detailed study on the ¹³C NMR of this compound stereoisomers has been published, providing a basis for their identification.[11]
4.3.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound isomers. While the mass spectra of the isomers are often very similar, slight differences in fragmentation intensities can sometimes be observed.
Signaling and Metabolic Pathways
Currently, there is a significant lack of direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by this compound isomers. The majority of research has focused on the biological activities of its precursor, farnesol.
Metabolic Pathway: From Farnesol to this compound
This compound is a metabolic product of farnesol. In biological systems, the oxidation of farnesol to this compound is a key enzymatic step. This conversion is catalyzed by farnesol dehydrogenase, an alcohol oxidase.[5] This enzyme has been identified in various organisms, including insects, where it plays a role in the biosynthesis of juvenile hormone.
Caption: Enzymatic conversion of farnesol to this compound.
Signaling Pathways of the Precursor, Farnesol
While not directly attributable to this compound, understanding the signaling pathways of farnesol provides a valuable context for potential future research into the biological activities of this compound. Farnesol has been shown to induce apoptosis in various cancer cell lines and is involved in quorum sensing in fungi.
Disclaimer: The following diagram illustrates signaling pathways modulated by farnesol. The direct involvement of this compound in these pathways has not been established in the reviewed literature.
Caption: A simplified signaling pathway for farnesol-induced apoptosis.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Farnesol, mixture of isomers, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. WO2017046346A1 - Production of farnesol - Google Patents [patents.google.com]
- 5. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 19317-11-4 [thegoodscentscompany.com]
- 9. Manganese(IV) oxide [organic-chemistry.org]
- 10. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 11. Juvenile hormone biosynthesis in moths: synthesis and evaluation of farnesol homologs as alternate substrates of farnesol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathway from Farnesyl Pyrophosphate to Farnesal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, a sesquiterpenoid aldehyde, plays a crucial role in various biological processes across different kingdoms of life. In insects, it is a key intermediate in the biosynthesis of juvenile hormone III, a critical regulator of development, reproduction, and behavior. In plants, this compound and its derivatives can act as signaling molecules and contribute to defense mechanisms. The biosynthesis of this compound originates from farnesyl pyrophosphate (FPP), a central molecule in the isoprenoid pathway. This technical guide provides an in-depth exploration of the enzymatic conversion of FPP to this compound, focusing on the core biochemical transformations, quantitative data, and detailed experimental methodologies.
The Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound
The conversion of farnesyl pyrophosphate to this compound is a two-step enzymatic process. The first step involves the dephosphorylation of FPP to yield farnesol, catalyzed by a phosphatase. The subsequent step is the oxidation of farnesol to this compound, mediated by a farnesol dehydrogenase.
Step 1: Dephosphorylation of Farnesyl Pyrophosphate to Farnesol
The initial step in the pathway is the removal of the pyrophosphate group from FPP. This hydrolysis reaction is catalyzed by specific or non-specific phosphatases. In insects, a dedicated farnesyl pyrophosphatase has been identified. In other organisms, various phosphatases have been shown to exhibit activity towards FPP.
Caption: Enzymatic conversion of FPP to farnesol.
Step 2: Oxidation of Farnesol to this compound
Farnesol is subsequently oxidized to this compound. This reaction is catalyzed by farnesol dehydrogenase, an oxidoreductase that typically utilizes NADP+ as a cofactor. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[1]
References
The Occurrence of Farnesal in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesal, an acyclic sesquiterpenoid aldehyde, is a naturally occurring compound found in a variety of plant essential oils. It is a key contributor to the aromatic profile of many plants and possesses a range of biological activities that are of interest to the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed methodologies for its extraction and quantification.
Introduction
This compound (C₁₅H₂₄O) is a volatile organic compound that, along with its corresponding alcohol, farnesol, is found in numerous essential oils.[1] These compounds are responsible for the characteristic floral and woody scents of many plants, including rose, chamomile, and lemongrass.[1] Beyond its aromatic properties, this compound and its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects, making them promising candidates for drug development and therapeutic applications. This guide aims to provide a comprehensive resource for professionals interested in the scientific and technical aspects of this compound in its natural context.
Natural Occurrence and Quantitative Data
This compound is present in a wide array of essential oils, often as a mixture of its isomers, (2E,6E)-farnesal and (2Z,6E)-farnesal. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.
| Essential Oil | Plant Species | This compound Content (%) | Analytical Method | Reference(s) |
| Rose Otto | Rosa damascena | 1.0 - 9.0 | GC-MS | [2][3] |
| German Chamomile | Matricaria chamomilla | (E)-β-Farnesene up to 24.3% | GC-MS | [4] |
| Ylang-Ylang | Cananga odorata | 3.7 (farnesol) | GC-MS | [5][6] |
| Citronella (Java) | Cymbopogon winterianus | Present** | GC-MS | [6] |
| Lippia Alba | Lippia alba | 0.37 | GC-MS | [7] |
| Hops | Humulus lupulus | (E)-β-farnesene up to 13.3% | GC-MS | [8] |
*Note: Farnesene is a hydrocarbon precursor to this compound and farnesol, and its high concentration often indicates the potential for the presence of its oxygenated derivatives. **Note: Specific quantitative data for this compound was not available in the referenced literature, but its presence was confirmed.
Biosynthesis of this compound
This compound is synthesized in plants through the isoprenoid biosynthetic pathway. The core pathway originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are generated via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
The key steps leading to this compound are:
-
Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP.
-
Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) then catalyzes the addition of another IPP molecule to GPP, forming the fifteen-carbon farnesyl diphosphate (FPP).[9] FPP is a critical branch-point intermediate in the biosynthesis of numerous isoprenoids.[9]
-
Conversion of FPP to this compound: FPP is the direct precursor to a vast array of sesquiterpenoids. The conversion to this compound can occur through the action of sesquiterpene synthases and subsequent oxidation steps. The loss of the diphosphate group from FPP generates a farnesyl cation, which can then be converted to various sesquiterpenes, including farnesene.[10] The alcohol dehydrogenase-mediated oxidation of farnesol, which is formed from the hydrolysis of FPP, is another route to this compound.
Experimental Protocols
Extraction of this compound-Containing Essential Oils
The choice of extraction method can significantly impact the yield and chemical composition of the essential oil, including the concentration of this compound.
This is the most common method for extracting essential oils from plant material.
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile compound mixture is then condensed, and the essential oil is separated from the aqueous phase (hydrosol).[11]
-
Protocol:
-
Preparation of Plant Material: Fresh or dried plant material is comminuted to increase the surface area for efficient extraction.[11]
-
Apparatus Setup: A distillation flask is filled with water and connected to a biomass flask containing the plant material. A condenser and a collection vessel (e.g., a Florentine flask) are attached in series.[12]
-
Distillation: The water is heated to produce steam, which passes through the plant material, carrying the volatile essential oils.[12]
-
Condensation: The steam-oil mixture is cooled in the condenser, returning it to a liquid state.[7]
-
Separation: The immiscible essential oil is separated from the hydrosol based on density.[7]
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water.
-
This method is suitable for extracting less volatile compounds and for plant materials with low essential oil content.
-
Principle: A solvent is continuously cycled through the plant material in a Soxhlet apparatus, extracting the desired compounds.[13]
-
Protocol:
-
Sample Preparation: The dried and ground plant material is placed in a porous thimble.[14]
-
Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is fitted with a flask containing the solvent (e.g., hexane, ethanol) and a condenser.[14]
-
Extraction: The solvent is heated to its boiling point. The vapor rises, condenses, and drips onto the sample, extracting the soluble compounds. When the solvent level in the extraction chamber reaches a certain point, it siphons back into the boiling flask. This cycle is repeated for several hours.[13][14]
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated essential oil.
-
A modern, "green" extraction technique that uses a supercritical fluid, typically CO₂, as the solvent.
-
Principle: Supercritical CO₂ has the solvating power of a liquid and the diffusion properties of a gas, allowing for efficient extraction of non-polar compounds like this compound.[15] The selectivity can be tuned by adjusting the temperature and pressure.
-
Protocol:
-
Sample Loading: The ground plant material is packed into an extraction vessel.
-
Extraction: Pressurized liquid CO₂ is heated to its supercritical state and passed through the extraction vessel.
-
Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted compounds.
-
Collection: The essential oil is collected from the separator.
-
Quantification of this compound
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for the quantification of this compound in essential oils.
-
Principle: The volatile components of the essential oil are separated in a gas chromatograph and then identified and quantified by a mass spectrometer.[16]
-
Protocol:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for accurate quantification.[17]
-
Injection: A small volume of the diluted sample is injected into the GC.
-
Separation: The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-INNOWax).[17][18] The oven temperature is programmed to ramp up to elute compounds based on their boiling points.
-
Detection: The eluted compounds are ionized (usually by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.
-
Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of a calibration curve prepared with a certified reference standard.
-
-
Principle: The components of the essential oil are separated based on their polarity by passing them through a column packed with a stationary phase under high pressure.
-
Protocol:
-
Sample Preparation: The essential oil is dissolved in the mobile phase.
-
Separation: Reversed-phase HPLC with a C18 column is commonly used.[19] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[20] A gradient elution program is often employed to achieve optimal separation.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound (around 210-220 nm).
-
Quantification: Similar to GC-MS, quantification is performed by comparing the peak area of the analyte to a calibration curve.
-
Signaling Pathways Involving this compound Precursors
Farnesyl pyrophosphate (FPP) is a central molecule in plant signaling and metabolism. It serves as the precursor not only to this compound and other sesquiterpenes but also to a wide range of other essential compounds, including sterols, brassinosteroids, and carotenoids. The regulation of FPP synthase (FPPS) and the various downstream synthases is critical for controlling the flux of carbon into these diverse pathways.
Plant defense signaling is a complex network where this compound and its precursors can play a role. For instance, some sesquiterpenes derived from FPP act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Others can function as signaling molecules to attract predators of herbivorous insects. The jasmonate and salicylate signaling pathways are key regulators of plant defense responses, and their activation can lead to the upregulation of genes involved in terpenoid biosynthesis, including those in the this compound pathway.[21]
Conclusion
This compound is a naturally occurring sesquiterpenoid of significant interest due to its pleasant aroma and diverse biological activities. Understanding its distribution in essential oils, the intricacies of its biosynthesis, and robust methods for its extraction and quantification are crucial for its potential applications in the pharmaceutical, cosmetic, and agricultural industries. This technical guide provides a foundational overview to aid researchers and professionals in their exploration of this versatile natural compound. Further research is warranted to fully elucidate the quantitative occurrence of this compound across a broader range of plant species and to explore its full therapeutic potential.
References
- 1. Farnesol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Essential Oils of New Lippia alba Genotypes Analyzed by Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and Chemometric Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. Mode of Action of Farnesol, the “Noble Unknown” in Particular in Ca2+ Homeostasis, and Its Juvenile Hormone-Esters in Evolutionary Retrospect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Farnesol in Trichoderma Physiology and in Fungal–Plant Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Farnesal's Precursor, Farnesol: A Key Signaling Molecule in Fungal Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial communication, quorum sensing (QS) has emerged as a fundamental mechanism by which microorganisms coordinate their behavior in a cell-density-dependent manner. In the fungal kingdom, the opportunistic pathogen Candida albicans has been a model organism for studying these processes. A key player in C. albicans' QS system is farnesol, a sesquiterpene alcohol that regulates crucial virulence traits, including the morphological transition between yeast and hyphal forms and the formation of biofilms. While the focus of extensive research has been on farnesol, its aldehyde derivative, farnesal, is a closely related molecule with potential implications in this signaling cascade. This technical guide provides a comprehensive overview of the role of farnesol as a signaling molecule in fungal communication, with a focus on its effects on C. albicans, the underlying signaling pathways, and detailed experimental methodologies. Although less studied, the potential involvement of this compound will be discussed in the context of farnesol metabolism.
Farnesol: The Primary Quorum Sensing Molecule
Farnesol is recognized as the first eukaryotic quorum-sensing molecule to be identified.[1] It is produced by C. albicans and accumulates in the environment as the population density increases.[1] Once a threshold concentration is reached, farnesol acts as an autoinducer, signaling to the surrounding cells to modulate their gene expression and behavior.
The primary and most well-documented effect of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[1][2] This transition is a critical virulence factor for C. albicans, as the hyphal form is invasive and contributes to tissue penetration and biofilm formation. By preventing this transition, farnesol maintains the yeast morphology, which is less invasive.[1][2]
Furthermore, farnesol plays a significant role in the regulation of biofilm formation. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents and host immune responses. Farnesol has been shown to inhibit the formation of C. albicans biofilms, primarily by preventing the initial stages of hyphal development that are essential for biofilm structure.[3][4]
Quantitative Data on Farnesol's Effects
The inhibitory effects of farnesol on morphogenesis and biofilm formation are dose-dependent. The following tables summarize quantitative data from various studies.
| Farnesol Concentration (µM) | Effect on C. albicans Biofilm Formation | Reference |
| 3 | Partial inhibition of biofilm formation. | [3] |
| 30 | Significant inhibition of biofilm formation. | [3] |
| 300 | Complete inhibition of biofilm formation when added at the start of biofilm development. | [3] |
| 10, 100, 300 | Significantly reduced the yeast-to-hyphae transition, with a more pronounced effect at higher concentrations. | [1] |
| 300 | Inhibited growth and proliferation of yeast cells by approximately 5% and strongly suppressed germ tube formation. | [5] |
| 1000-2000 (1-2 mM) | Minimum Inhibitory Concentration (MIC) for 82.4% of C. albicans isolates. At sub-MIC concentrations, it reduced biofilm biomass in strong biofilm formers but increased it in weak biofilm formers. | [6] |
| Farnesol Concentration (µM) | Effect on Gene Expression in C. albicans | Reference |
| 10, 100, 300 | Significantly decreased the mRNA expression of secreted aspartyl proteinases SAP2, SAP4, SAP5, and SAP6. The downregulation of SAP6 was about 10-fold with 100 and 300 µM of farnesol. | [1] |
| 300 | Significantly decreased the expression of hypha-specific genes HWP1 and SAP6. No significant difference was observed in the expression of RIM101. | [5] |
| Sub-MIC concentrations | Decreased the expression of biofilm-associated genes EFG1 and BCR1 in strong biofilm-forming isolates of C. albicans. | [6] |
Farnesol Signaling Pathway
Farnesol exerts its effects on C. albicans morphogenesis primarily through the inhibition of the Ras1-cAMP-PKA signaling pathway. This pathway is a central regulator of hyphal development.
Caption: Farnesol signaling pathway in Candida albicans.
Pathway Description:
-
Reception: Farnesol is thought to interact with a putative receptor on the cell surface, although a specific receptor has not yet been definitively identified.[7]
-
Inhibition of Cyr1: The binding of farnesol leads to the inhibition of the adenylyl cyclase, Cyr1.[8]
-
cAMP Reduction: The inhibition of Cyr1 results in decreased intracellular levels of cyclic AMP (cAMP).[9]
-
PKA Inactivation: Lower cAMP levels lead to the inactivation of Protein Kinase A (PKA).[9]
-
Activation of Repressors: PKA normally inhibits the Tup1-Nrg1 transcriptional repressor complex. With PKA inactive, this complex becomes active.[8]
-
Gene Repression: The active Tup1-Nrg1 complex represses the expression of hypha-specific genes, such as HWP1 and various secreted aspartyl proteinases (SAPs), thereby preventing the yeast-to-hyphae transition.[1][10]
The Role of this compound: A Putative Intermediate
While farnesol is the well-established signaling molecule, this compound's role is less clear. One proposed pathway suggests that farnesylated proteins can be degraded to release farnesylated cysteine, which is then cleaved to produce farnesaldehyde. This farnesaldehyde is subsequently converted to farnesol by a farnesol dehydrogenase.[11] This suggests that this compound may primarily be a metabolic intermediate in the biosynthesis or degradation of farnesol rather than a primary signaling molecule itself. Further research is needed to elucidate any direct signaling role of this compound in fungal communication.
Experimental Protocols
Farnesol Extraction and Quantification from Fungal Cultures
This protocol outlines a method for the extraction and quantification of farnesol from C. albicans cultures using gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for farnesol extraction and quantification.
Methodology:
-
Culture Growth: Grow C. albicans in a suitable liquid medium (e.g., YPD) to the desired cell density.
-
Sample Collection: Harvest the culture and separate the supernatant and cells by centrifugation.
-
Extraction:
-
Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate.
-
Cells: Wash the cell pellet with sterile water, then lyse the cells (e.g., by bead beating in the presence of ethyl acetate).
-
-
Drying: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Resuspend the dried extract in ethyl acetate and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 15 minutes to convert the hydroxyl group of farnesol to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.[12]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-5) and a temperature gradient to separate the components. The mass spectrometer is used to identify and quantify farnesol based on its retention time and mass spectrum.[12]
-
Quantification: Prepare a standard curve using known concentrations of pure farnesol to quantify the amount in the samples.
C. albicans Morphogenesis (Germ Tube Formation) Assay
This protocol describes a method to assess the effect of farnesol on the yeast-to-hyphae transition.
Caption: Workflow for the C. albicans morphogenesis assay.
Methodology:
-
Cell Preparation: Grow C. albicans overnight in a standard yeast growth medium (e.g., YPD) at 30°C. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS.[13]
-
Inoculation: Dilute the cell suspension into a pre-warmed hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a final concentration of 1 x 10^6 cells/mL. Prepare parallel cultures containing different concentrations of farnesol (and a vehicle control, typically methanol).[13]
-
Incubation: Incubate the cultures at 37°C with shaking for 3-5 hours.[13]
-
Microscopic Analysis: After incubation, place a sample of the cell suspension on a microscope slide and observe under a light microscope.
-
Quantification: Count the number of yeast cells and cells that have formed germ tubes (the initial stage of hyphal growth). Calculate the percentage of germ tube formation. At least 300 cells should be counted for each condition.[13]
C. albicans Biofilm Inhibition Assay
This protocol details a method to evaluate the effect of farnesol on biofilm formation using a crystal violet staining method.
References
- 1. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. iem.modares.ac.ir [iem.modares.ac.ir]
- 6. [Investigation of the Effect of Farnesol on Biofilm Formation by Candida albicans and Candida parapsilosis Complex Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Transcriptional regulation of the synthesis and secretion of farnesol in the fungus Candida albicans: examination of the Homann transcription regulator knockout collection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
The Biological Activity of Farnesal Derivatives in Eukaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, a naturally occurring sesquiterpenoid aldehyde, and its derivatives are emerging as a significant class of bioactive molecules with diverse applications in eukaryotic systems. Derived from the isoprenoid pathway, these compounds have demonstrated a wide spectrum of activities, ranging from quorum sensing in fungi to potent anti-cancer and immunomodulatory effects in mammalian cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, relevant signaling pathways, and quantitative data. Detailed experimental protocols for assessing these activities are also provided to facilitate further research and drug development in this promising field.
I. Anti-cancer Activity of this compound Derivatives
This compound derivatives have shown considerable promise as anti-cancer agents, primarily through the induction of apoptosis and the modulation of key oncogenic signaling pathways.
A. Cytotoxicity of this compound Derivatives
Several studies have synthesized and evaluated the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Farnesylthiosalicylamides | Mono-amide 10f | SMMC-7721 (Hepatocellular carcinoma) | 3.78 | [1] |
| A549 (Lung carcinoma) | 5.21 | [1] | ||
| MCF-7 (Breast adenocarcinoma) | 6.43 | [1] | ||
| HCT-116 (Colon carcinoma) | 7.63 | [1] | ||
| Farnesyl-O-acetylhydroquinone | Farnesyl-O-acetylhydroquinone | B16F10 (Murine melanoma) | 2.5 | [2] |
| HL-60 (Human leukemia) | - | [2] | ||
| DU145 (Prostate carcinoma) | - | [2] | ||
| PC-3 (Prostate carcinoma) | - | [2] | ||
| LNCaP (Prostate carcinoma) | - | [2] | ||
| Caco-2 (Colorectal adenocarcinoma) | - | [2] | ||
| A549 (Lung carcinoma) | - | [2] | ||
| Nitric Oxide-Releasing FTS Derivatives | Compound 11f | Various cancer cell lines | Superior to FTS and sorafenib | [3] |
| Farnesyl Glycosides | Pancherin A | KB (Oral squamous carcinoma) | Significant activity | [4] |
B. Key Signaling Pathways Modulated by this compound Derivatives
1. Ras-Raf-MEK-ERK Signaling Pathway:
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Farnesylthiosalicylic acid (FTS), a well-studied this compound derivative, has been shown to inhibit Ras-related signaling pathways.[1] This inhibition is a key mechanism behind its anti-tumor activity. The diagram below illustrates the points of intervention by this compound derivatives in this pathway.
2. Endoplasmic Reticulum (ER) Stress and Apoptosis:
Farnesol and its derivatives can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), which, if prolonged, initiates apoptotic cell death. Key markers of ER stress, such as GRP78 and CHOP, are upregulated upon treatment with these compounds.[5]
II. Antifungal Activity of this compound Derivatives
Farnesol, the precursor to this compound, is a well-known quorum-sensing molecule in the fungus Candida albicans, where it inhibits the yeast-to-hyphae transition and biofilm formation.[3] this compound and its derivatives also exhibit antifungal properties.
A. In Vitro Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's efficacy.
| Compound | Fungal Species | MIC Range | Reference |
| Farnesol | Aspergillus fumigatus | 1500-6000 µM | [6] |
| Farnesol | Aspergillus flavus | 3000-12000 µM | [6] |
B. Inhibition of Biofilm Formation
This compound derivatives can disrupt the formation of fungal biofilms, which are a major cause of persistent and drug-resistant infections.
III. Modulation of Nuclear Receptors
Farnesol and its metabolites have been identified as ligands for nuclear receptors, including the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating metabolism and inflammation.[7]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound derivative stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
B. Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
This compound derivative stock solution
-
Fungal culture
-
RPMI-1640 medium (or other suitable broth)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the this compound derivative in the microtiter plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
C. Western Blot Analysis for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of Ras/ERK pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
V. Conclusion
This compound derivatives represent a versatile class of bioactive compounds with significant potential in drug discovery and development. Their ability to modulate multiple signaling pathways in eukaryotic cells, including those critical for cancer progression and fungal pathogenesis, makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse biological activities of these promising molecules. Future research should focus on synthesizing novel derivatives with enhanced potency and specificity, as well as elucidating their detailed mechanisms of action in various disease models.
References
- 1. "Synthesis and biological evaluation of centrally modified farnesyl pyr" by Andrew T Placzek [docs.lib.purdue.edu]
- 2. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic farnesyl glycosides from Pittosporum pancheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TUNEL staining [abcam.com]
- 8. benchchem.com [benchchem.com]
Farnesal: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesal, a naturally occurring sesquiterpenoid aldehyde, has emerged as a promising agent in oncology research due to its demonstrated ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in different cancer models. This compound triggers programmed cell death through multiple interconnected signaling pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways. Key events include the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, activation of caspases, and disruption of critical cell survival pathways such as PI3K/Akt and MAPK. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is an isoprenoid compound found in various essential oils.[1][2] In recent years, it has garnered significant attention for its anti-cancer properties, primarily its capacity to selectively induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells.[3][4] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can effectively reactivate apoptotic pathways in cancer cells are of high therapeutic interest. This compound has been shown to inhibit the proliferation of various cancer cells, including those of the lung, prostate, colon, and hematopoietic system.[3][4][5][6] This guide delineates the core mechanisms of this compound's pro-apoptotic action and provides the necessary technical information for its study.
Quantitative Data on this compound's Efficacy
The pro-apoptotic and anti-proliferative effects of this compound are dose- and time-dependent. The following tables summarize the quantitative data from various studies on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DU145 | Prostate Cancer | ~60 (for significant chromatin condensation) | [6] |
| A549 | Lung Carcinoma | 4.5 | [7] |
| H460 | Lung Carcinoma | 35 | [7] |
| B16F10 | Murine Melanoma | 45 | [5] |
| HCT-116 | Colorectal Carcinoma | Cytotoxicity observed up to 120 µM | [8] |
| Saos-2 | Osteosarcoma | Cytotoxicity observed up to 100 µM | [8] |
| Leukemic cells | Leukemia | 25 - 250 (general range) | [3] |
Table 2: Effective Concentrations and Observed Effects of this compound
| Cancer Cell Line | Concentration (µM) | Treatment Duration | Observed Effects | Reference |
| DU145 | Dose-dependent | Not specified | Increased expression of p53, Bax, cleaved caspases-3 & -9; Decreased p-PI3K, p-Akt, Bcl-2 | [6] |
| H460 & A549 | >120 | 24 hours | 100% cell death | [7] |
| Molt4 (Leukemia) | 75 | 2-6 hours | Cleavage of caspase-9, caspase-3, and PARP | [3] |
| Meningioma | 0.2 | 24 hours | Induction of apoptosis (ssDNA) | [9] |
| Meningioma | 2 and 4 | 2 hours | Significant increase in active caspase-3 | [9] |
| HCT-116 & Saos-2 | 10 - 120 | 24 hours | Dose-dependent reduction in viability and proliferation | [8] |
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a complex interplay of multiple signaling pathways. The primary mechanisms involve the intrinsic and extrinsic apoptotic pathways, as well as the induction of endoplasmic reticulum (ER) stress.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential.[8] This is followed by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][6]
This compound also modulates the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway. It has been shown to upregulate the expression of pro-apoptotic proteins like Bak and Bax, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is prominently implicated, some studies suggest the involvement of the extrinsic pathway in this compound-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway by promoting Bax/Bak activation.
Endoplasmic Reticulum (ER) Stress Pathway
This compound has been shown to induce ER stress, which can trigger apoptosis.[1][2] The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR). Prolonged or severe ER stress leads to the activation of apoptotic signaling cascades, including the activation of caspase-4 in some cell types, which subsequently activates downstream effector caspases.[3] In some cancer cells, this compound-induced ER stress is dependent on the activation of the MEK1/2-ERK1/2 pathway.[1]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesol induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Anticancer Potential of Farnesol Against Human Osteosarcoma Saos-2 Cells and Human Colorectal Carcinoma HCT-116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of farnesol-induced apoptosis in difficult primary cell cultures by TaqMan protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Regulation of Farnesal Production in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, and its more commonly studied alcohol form farnesol, are sesquiterpenoid compounds produced by a variety of fungi. Initially identified as a quorum-sensing molecule in the dimorphic fungus Candida albicans, farnesol plays a crucial role in regulating morphological transitions, biofilm formation, and virulence.[1][2] Its production is intricately linked to the ergosterol biosynthesis pathway, making it a potential target for novel antifungal drug development. This technical guide provides an in-depth overview of the genetic and molecular mechanisms governing this compound production in fungi, with a primary focus on Candida albicans and comparative insights from other fungal species.
This compound Biosynthesis Pathway
This compound is derived from the isoprenoid biosynthesis pathway, specifically from the intermediate farnesyl pyrophosphate (FPP). FPP is a critical branch-point metabolite that serves as a precursor for the synthesis of sterols, dolichols, and ubiquinones, and is also used in protein prenylation.[3][4] The conversion of FPP to farnesol is catalyzed by phosphatases. In C. albicans, the pyrophosphate phosphatases Dpp2 and Dpp3 have been identified as homologs to Saccharomyces cerevisiae Lpp1p and Dpp1p, respectively, and are implicated in this conversion.[1]
The core of this compound biosynthesis is embedded within the highly conserved mevalonate (MVA) pathway, which synthesizes FPP from acetyl-CoA. Key enzymes in this pathway include HMG-CoA reductase and squalene synthase. Inhibition of enzymes downstream of FPP in the ergosterol pathway, such as squalene synthase by zaragozic acid B, leads to an accumulation of FPP and a subsequent increase in farnesol production.[3][5]
Genetic Regulation of this compound Production
The production of this compound is tightly regulated at the transcriptional level, involving a complex network of transcription factors that respond to various cellular and environmental cues.
Transcriptional Regulators in Candida albicans
A screen of a transcription regulator knockout library in C. albicans has identified several key players in the regulation of farnesol synthesis and secretion.[6][7][8] These regulators are involved in diverse cellular processes, highlighting the integration of farnesol production with overall fungal physiology.
Table 1: Transcription Regulators Affecting Farnesol Production in Candida albicans
| Transcription Regulator | Effect on Farnesol Production | Associated Cellular Processes |
| Overproducers | ||
| AHR1 | Increased | Adhesion, hyphal formation |
| SWI4 | Increased | Cell cycle progression (G1/S transition) |
| Underproducers | ||
| TUP1 | Decreased | Morphogenesis, repression of hyphal growth |
| CPH1 | Decreased | Filamentous growth pathway |
| CAS5 | Decreased | Stress response, drug resistance, cell cycle |
Data compiled from Gutzmann et al., 2023.[6][7][8]
The zinc cluster transcription factors Tac1 and Znc1 have also been implicated in the response to farnesol by upregulating the multidrug efflux pump CDR1, which may be involved in farnesol transport.[9]
Regulation in Other Fungi
While much of the research has focused on C. albicans, studies in other fungi are beginning to shed light on the conservation and divergence of regulatory mechanisms. In Aspergillus nidulans, the transcription factor AtfA, which is involved in stress response and development, has been shown to influence the expression of genes related to farnesol stress defense.[10] In general, the synthesis of terpenes in filamentous fungi is controlled by transcription factors such as bZIP proteins (responding to oxidative stress) and AreA (responding to nitrogen availability).[6]
Signaling Pathways Influencing and Influenced by this compound
This compound production is intertwined with several major signaling pathways that govern fungal morphogenesis, stress response, and virulence.
Ras-cAMP-PKA Pathway
In C. albicans, the Ras1-cAMP-PKA pathway is a key regulator of the yeast-to-hypha transition. Farnesol has been shown to inhibit this pathway, thereby repressing hyphal formation.[11] This inhibition leads to decreased intracellular cAMP levels. Interestingly, farnesol-mediated inhibition of the Ras-cAMP pathway also results in increased resistance to oxidative stress through the upregulation of catalase (CAT1).[11]
MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways are also involved in the response to farnesol. The CEK1-mediated MAPK pathway in C. albicans is a component of the morphogenic signaling network that is affected by farnesol.[1] In human dendritic cells, farnesol has been shown to modulate the p38 MAPK and NF-κB signaling pathways, indicating a role in immunomodulation.[12]
Apoptosis Induction in Aspergillus nidulans
In Aspergillus nidulans, farnesol can induce apoptosis. This process is dependent on functional mitochondria, the production of reactive oxygen species (ROS), and a heterotrimeric G-protein signaling complex.[13]
Quantitative Data on Farnesol Production
The amount of farnesol produced by fungi can vary significantly depending on the species, strain, and environmental conditions.
Table 2: Farnesol Production in Candida albicans Under Different Conditions
| Condition | Fold Increase in Farnesol | Reference |
| 0.5-1 µM Zaragozic Acid B | 8-fold | [1] |
| 0.5-1 µM Fluconazole | 10-fold | [1] |
| 0.5-1 µM Clotrimazole | 45-fold | [1] |
| 0.5-1 µM Ketoconazole | 45-fold | [1] |
| 0.5-1 µM Miconazole | 44-fold | [1] |
Table 3: Farnesol Distribution in Candida albicans Cultures
| Culture Fraction | Farnesol Distribution | Reference |
| Cell Pellet | 9.2-fold higher than supernatant (on average) | [7][8] |
| Supernatant | Lower concentration | [7][8] |
Experimental Protocols
Quantification of Farnesol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for quantifying farnesol in fungal cultures.[1][14]
1. Sample Preparation:
- Grow fungal cultures to the desired cell density in appropriate liquid medium (e.g., YPD for C. albicans).
- To separate intracellular and extracellular farnesol, centrifuge the culture and collect the supernatant and cell pellet separately. For whole-culture analysis, proceed with the entire culture.
- Perform a liquid-liquid extraction of farnesol using an organic solvent such as ethyl acetate. Vortex vigorously to ensure efficient extraction.
2. Derivatization (Optional but Recommended for Improved Volatility):
- Evaporate the organic solvent under a stream of nitrogen.
- Resuspend the dried extract in a small volume of ethyl acetate.
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 15 minutes.[14]
3. GC-MS Analysis:
- Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating terpenes (e.g., DB-5).
- Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized or underivatized sample.
- Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C) for a few minutes, followed by a ramp up to a higher temperature (e.g., 280°C) at a rate of 20°C/min.[14]
- Mass Spectrometer: Operate the MS in either electron ionization (EI) or chemical ionization (CI) mode. Scan a mass range appropriate for farnesol and its derivatives.
- Quantification: Create a standard curve using known concentrations of a farnesol standard to quantify the amount of farnesol in the samples.
Screening of a Transcription Regulator Knockout Library
This protocol outlines the general steps for identifying transcription factors involved in farnesol production using a knockout library.[6][7][8]
1. Library Replication and Culturing:
- Obtain a fungal transcription regulator knockout library (e.g., the Homann library for C. albicans).
- Using a replicator tool, transfer the mutant strains from the library plates to fresh agar plates (e.g., YPD) and incubate to obtain fresh colonies.
- Inoculate individual liquid cultures for each mutant and a wild-type control strain. Grow the cultures under standardized conditions (e.g., 30°C with shaking).
2. Farnesol Extraction and Quantification:
- After a set incubation period (e.g., 24 hours), harvest the cultures.
- Perform farnesol extraction and quantification for each mutant and the wild-type control using the GC-MS protocol described above.
3. Data Analysis:
- Normalize the farnesol production of each mutant to its cell density (e.g., by dry weight or optical density).
- Compare the normalized farnesol levels of each mutant to the wild-type control to identify significant overproducers and underproducers.
Gene Expression Analysis by qRT-PCR
This protocol describes the measurement of the expression levels of target genes involved in this compound biosynthesis.[15][16]
1. RNA Extraction:
- Grow fungal cultures under the desired conditions (e.g., with and without farnesol treatment).
- Harvest the cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.
- Extract total RNA using a standard method, such as hot acid phenol extraction, followed by purification.
2. cDNA Synthesis:
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
3. qRT-PCR:
- Design and validate primers specific to the target genes (e.g., TUP1, CPH1) and a reference gene (e.g., ACT1).
- Perform the qRT-PCR reaction using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different conditions.
Conclusion and Future Directions
The genetic regulation of this compound production in fungi is a complex process that is closely integrated with central metabolic pathways and key signaling networks. While significant progress has been made in elucidating the biosynthetic pathway and identifying key regulatory components in C. albicans, further research is needed to fully understand the regulatory networks in a broader range of fungal species. The methodologies outlined in this guide provide a framework for continued investigation into this fascinating area of fungal biology. A deeper understanding of this compound regulation holds promise for the development of novel antifungal strategies that target fungal communication and virulence.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]
- 3. Farnesol-induced growth inhibition in Saccharomyces cerevisiae by a cell cycle mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journals.asm.org [journals.asm.org]
- 12. ajol.info [ajol.info]
- 13. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Farnesal Isomers via Wittig Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of farnesal isomers. The methodologies described herein utilize variations of the Wittig reaction to control the geometry of the C2-C3 double bond, followed by a mild oxidation to yield the desired this compound isomers. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, a sesquiterpenoid aldehyde, and its various isomers are of significant interest in chemical and biological research. The stereochemistry of the double bonds within the this compound structure plays a crucial role in its biological activity. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes and are well-suited for the construction of specific this compound isomers. This document outlines the synthesis of (2E,6E)-farnesal and (2Z,6E)-farnesal from the common starting material, geranylacetone.
Data Presentation
The following table summarizes the expected yields and isomer ratios for the synthesis of this compound isomers, commencing from geranylacetone. The synthesis involves a two-step process: a Wittig-type reaction to produce the corresponding farnesol isomer, followed by oxidation to this compound.
| Target Isomer | Wittig Reaction Type | Intermediate | Wittig Reaction Yield (approx.) | Isomer Ratio (E:Z at C2-C3) | Oxidation Method | Oxidation Yield (approx.) | Overall Yield (approx.) |
| (2E,6E)-Farnesal | Horner-Wadsworth-Emmons | (2E,6E)-Farnesol | 85% | >95:5 | Dess-Martin Periodinane | 90% | 77% |
| (2Z,6E)-Farnesal | Modified Wittig (β-oxido ylide) | (2Z,6E)-Farnesol | 75% | >90:10 | Dess-Martin Periodinane | 90% | 68% |
Experimental Protocols
Synthesis of (2E,6E)-Farnesal
This synthesis proceeds via a Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-alkene, followed by oxidation of the resulting farnesol.
Step 1: Horner-Wadsworth-Emmons Reaction to form (2E,6E)-Farnesol
This protocol is adapted from established procedures for HWE reactions.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Geranylacetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the solvent carefully each time under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of geranylacetone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl farnesoate.
-
The crude ester is then reduced to (2E,6E)-farnesol using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like toluene at -78 °C. A detailed protocol for this reduction can be found in established literature, such as Organic Syntheses procedures.[1]
-
Purify the crude (2E,6E)-farnesol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]
Step 2: Dess-Martin Periodinane (DMP) Oxidation to (2E,6E)-Farnesal
This protocol employs a mild oxidation that preserves the stereochemistry of the double bonds.
Materials:
-
(2E,6E)-Farnesol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (2E,6E)-farnesol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution and Na₂S₂O₃.
-
Shake the funnel vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (2E,6E)-farnesal by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Synthesis of (2Z,6E)-Farnesal
This synthesis utilizes a modified Wittig reaction that favors the formation of the (Z)-alkene, followed by oxidation.[3][4]
Step 1: Modified Wittig Reaction to form (2Z,6E)-Farnesol
This procedure involves the in-situ generation of a β-oxido ylide.[3][4]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Geranylacetone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to -78 °C and add n-BuLi (1.1 equivalents) dropwise.
-
Allow the resulting orange-red solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the ylide.
-
Cool the ylide solution back down to -78 °C.
-
In a separate flask, prepare a solution of geranylacetone (1.0 equivalent) in anhydrous THF.
-
Add the geranylacetone solution dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude (2Z,6E)-farnesol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Dess-Martin Periodinane (DMP) Oxidation to (2Z,6E)-Farnesal
Follow the same oxidation protocol as described for the synthesis of (2E,6E)-farnesal, using (2Z,6E)-farnesol as the starting material.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound isomers.
References
Application Notes and Protocols for the Quantitative Analysis of Farnesal in Culture Media Using GC-FID
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, a sesquiterpenoid aldehyde, is a biologically active molecule involved in various cellular processes. It is closely related to farnesol, its corresponding alcohol, which is well-known as a quorum-sensing molecule in the fungus Candida albicans, inhibiting the yeast-to-hypha transition, a critical step in its pathogenesis.[1][2][3] The accurate quantification of this compound in culture media is crucial for studying its production, mechanism of action, and potential as a therapeutic agent. Gas chromatography with flame ionization detection (GC-FID) offers a robust, sensitive, and cost-effective method for this purpose.[2][4][5]
This document provides a detailed protocol for the quantitative analysis of this compound in culture media using GC-FID, including sample preparation, instrument parameters, and data analysis. While much of the available literature focuses on the quantification of farnesol, the methodology is readily adaptable for this compound due to their structural similarity and volatility.
Signaling Pathways Involving Farnesol (a related compound)
Farnesol has been shown to modulate several key signaling pathways in eukaryotic cells, including those involved in fungal morphogenesis and host immune responses. Understanding these pathways provides context for the importance of quantifying this compound, which may have similar or related activities. Farnesol can influence the Ras1-cAMP signaling pathway, which is a key regulator of filamentation in C. albicans.[1] In human cells, farnesol has been observed to impact the NF-κB and MAPK signaling pathways.[6]
Experimental Protocols
A validated method for the quantification of farnesol in culture media has been established, which can be adapted for this compound.[2][4][5] This method utilizes liquid-liquid extraction followed by GC-FID analysis.
Materials and Reagents
-
This compound standard (mixture of isomers, technical grade)
-
Internal Standard (IS): 1-Tetradecanol
-
Extraction Solvent: Ethyl acetate (GC grade)
-
Sodium Chloride (NaCl)
-
Culture Medium (e.g., RPMI-1640, YPD)
-
Glass screw-cap tubes (15 mL)
-
Autosampler vials (2 mL) with inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
This compound Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound standard in ethyl acetate.
-
Internal Standard Stock Solution (e.g., 4 mM 1-Tetradecanol): Prepare by dissolving 1-tetradecanol in ethyl acetate.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate to cover the expected concentration range in the samples. Add a constant amount of the internal standard to each calibration standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for farnesol extraction from culture media.[4][5]
-
Sample Collection: Collect 10 mL of the culture medium into a glass screw-cap tube. For analysis of both extracellular and cell-associated this compound, use the whole culture. To analyze only the extracellular this compound, centrifuge the culture and use the supernatant.
-
Addition of Internal Standard and Extraction Solvent: To the 10 mL sample, add 1.5 mL of ethyl acetate containing the internal standard (e.g., 1-tetradecanol at a final concentration of 17.2 ng/µL).[4]
-
Extraction: Cap the tubes tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Add 1.0 mL of 5 M NaCl to the tube, vortex for an additional 10 seconds, and then centrifuge at 3000 rpm for 12 minutes to separate the aqueous and organic layers.[4]
-
Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean autosampler vial for GC-FID analysis.
GC-FID Instrumentation and Conditions
The following are typical starting conditions for the analysis of terpenes and related compounds by GC-FID and can be optimized for this compound.[7][8]
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 15:1 |
| Oven Program | Initial temperature of 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at a suitable rate to a final temperature that allows for the elution of this compound and the internal standard. |
| Detector | Flame Ionization Detector (FID) |
| FID Temperature | 250 °C |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times, as determined by injecting the pure standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio of this compound to the internal standard and using the equation of the calibration curve.
Data Presentation: Quantitative Results
The concentration of this compound in culture media can vary significantly depending on the microbial strain, growth conditions, and time of sampling. The following tables provide a template for presenting quantitative data and include hypothetical example values based on typical ranges reported for farnesol.
Table 1: Method Validation Parameters for this compound Quantification
This table should be populated with data from the method validation experiments.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.02 ng/µL[2][3][4] |
| Limit of Quantification (LOQ) | e.g., 0.07 ng/µL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Table 2: this compound Concentration in Culture Media of C. albicans SC5314
This table presents hypothetical data for this compound concentrations under different growth conditions, based on published data for farnesol.[2][3]
| Growth Medium | Time Point (hours) | This compound Concentration (µM) |
| YPD | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| 72 | Hypothetical Value | |
| RPMI-1640 | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| 72 | Hypothetical Value |
Table 3: Distribution of this compound in Whole Culture, Supernatant, and Cell Pellet
This table illustrates the distribution of this compound between the cells and the surrounding medium, with hypothetical values inspired by farnesol distribution data.[2][3][4]
| Fraction | This compound Concentration (µM) | Percentage of Total |
| Whole Culture | Hypothetical Value | 100% |
| Supernatant | Hypothetical Value | Calculated Value |
| Cell Pellet | Hypothetical Value | Calculated Value |
Conclusion
The GC-FID method detailed in these application notes provides a reliable and reproducible approach for the quantitative analysis of this compound in culture media. Accurate quantification is essential for researchers in microbiology, drug discovery, and related fields to elucidate the biological roles of this compound and explore its therapeutic potential. The provided protocols and guidelines can be adapted to specific research needs, ensuring high-quality data for advancing scientific understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quantitative assay for farnesol and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
- 4. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UHPLC-DAD Method for the Analysis of Farnesal and Its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) method for the quantitative analysis of farnesal and its degradation products. This compound, a sesquiterpenoid aldehyde, is of interest for its biological activities. Understanding its stability is crucial for formulation development and quality control. This document provides a comprehensive protocol for method development, validation, and forced degradation studies under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis, as per the International Conference on Harmonisation (ICH) guidelines. The method is demonstrated to be specific, precise, and accurate for its intended purpose.
Introduction
This compound is an acyclic sesquiterpenoid and an aldehyde derivative of the more commonly studied farnesol.[1] Like other terpenes, this compound has potential applications in pharmaceutical and cosmetic industries due to its biological properties. The stability of an active compound is a critical quality attribute that can influence its safety and efficacy. Forced degradation studies are essential for developing and validating stability-indicating analytical methods, which can separate the intact compound from its potential degradation products.[2]
This application note presents a validated UHPLC-DAD method designed to assess the degradation profile of this compound. The method development strategy is adapted from established protocols for the related compound, farnesol, and provides a framework for analyzing this compound under stress conditions.[3][4] The primary goal is to establish a method capable of resolving and quantifying this compound in the presence of its degradants, thereby providing insight into its degradation pathways.
Experimental Protocols
Materials and Reagents
-
This compound Standard: >95% purity
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Reagents for Degradation:
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Instrumentation and Chromatographic Conditions
The analysis was performed on a UHPLC system equipped with a diode-array detector. The optimized chromatographic conditions are summarized in Table 1. The selection of the mobile phase and gradient was optimized to achieve adequate separation between this compound and its degradation products. A detection wavelength of 215 nm was chosen for sensitive quantification, based on similar terpene analyses.[5][6]
Table 1: Optimized UHPLC-DAD Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1.0 µL[7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm[3] |
| Run Time | 5 minutes[7] |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution should be freshly prepared.
Forced Degradation (Stress) Study Protocol
Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[2] The general goal is to achieve 5-20% degradation of the active substance.[2]
-
Acid Hydrolysis:
-
Pipette 1 mL of the this compound stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 2 hours.
-
Cool to room temperature, neutralize by adding 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.
-
Filter through a 0.22 µm syringe filter and inject.
-
-
Alkaline Hydrolysis:
-
Pipette 1 mL of the this compound stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 2 hours.
-
Cool to room temperature, neutralize by adding 1 mL of 0.1 M HCl, and dilute to 10 mL with the mobile phase.
-
Filter and inject.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the this compound stock solution into a vial.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.[8]
-
Dilute to 10 mL with the mobile phase.
-
Filter and inject.
-
-
Thermal Degradation:
-
Place the this compound standard in solid form in a hot air oven maintained at 80 °C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Filter and inject.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to direct sunlight for 8 hours (or in a photostability chamber). Terpenes are known to be sensitive to UV radiation.[9]
-
Filter and inject.
-
-
Control Sample:
-
Prepare a 100 µg/mL solution of this compound in the mobile phase without subjecting it to any stress conditions.
-
Workflow Diagram
Caption: Experimental workflow for UHPLC-DAD method development and degradation studies.
Results and Discussion
Method Performance
The developed UHPLC-DAD method demonstrated good chromatographic performance for this compound. The system suitability parameters were evaluated using the control sample and were found to be within the acceptable limits, ensuring the reliability of the analytical system.
Table 2: System Suitability Parameters for this compound
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (min) | - | ~ 3.5 |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
This compound Degradation Studies
This compound was subjected to various stress conditions to assess its stability. Significant degradation was observed under oxidative and acidic conditions, which is a common degradation pathway for terpenes and aldehydes.[1][8] The method was able to successfully separate the main this compound peak from the various degradation products formed under each condition, confirming its stability-indicating capability. A summary of the degradation results is presented in Table 3.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent / Condition | % Degradation (Approx.) | No. of Degradation Products |
|---|---|---|---|
| Acidic | 0.1 M HCl, 60 °C, 2 hr | 18.5% | 3 |
| Alkaline | 0.1 M NaOH, 60 °C, 2 hr | 10.2% | 2 |
| Oxidative | 3% H₂O₂, RT, 24 hr | 25.8% | 4 |
| Thermal | 80 °C (Solid), 48 hr | 5.5% | 1 |
| Photolytic | Sunlight, 8 hr | 12.1% | 2 |
| Control | No Stress | No Degradation | 0 |
The highest level of degradation was observed under oxidative stress, followed by acid hydrolysis. This suggests that this compound is particularly sensitive to oxidation, a characteristic of many aldehydes. Thermal and alkaline conditions resulted in less degradation. In all cases, the degradation products were well-resolved from the parent this compound peak, with no interference observed at its retention time.
Conclusion
This application note describes a simple, rapid, and reliable stability-indicating UHPLC-DAD method for the determination of this compound. The method was successfully applied to study the degradation behavior of this compound under various stress conditions as mandated by ICH guidelines. The results indicate that this compound is most susceptible to oxidative and acidic degradation. The developed method is suitable for routine quality control and stability testing of this compound in bulk drug and formulated products, providing valuable information for researchers and drug development professionals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. encorelabs.com [encorelabs.com]
Application Notes and Protocols for Inhibiting Candida albicans Biofilm Formation with Farnesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen in humans, notorious for its ability to form biofilms on both biological and inert surfaces. These biofilms are structured communities of yeast and hyphal cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune defenses. Farnesol, a quorum-sensing molecule produced by C. albicans, has been identified as a key inhibitor of the yeast-to-hypha morphological transition, a critical step in biofilm formation.[1][2][3][4][5] This document provides detailed protocols for utilizing farnesol to inhibit C. albicans biofilm formation and methods for quantifying its effects.
Mechanism of Action
Farnesol's primary mechanism for inhibiting biofilm formation is by preventing the transition from yeast to hyphal growth.[1][2][3][4][5] This morphological shift is a crucial virulence factor and is essential for the development of a mature, robust biofilm structure. Farnesol has been shown to downregulate the expression of hypha-specific genes such as HWP1 (Hyphal Wall Protein 1) and secreted aspartyl proteases (SAP genes).[1][3] Furthermore, farnesol is known to interfere with the Ras1-cAMP-PKA signaling pathway, a key cascade that regulates morphogenesis in C. albicans.
Signaling Pathway of Farnesol Inhibition
Caption: Farnesol signaling pathway in C. albicans.
Quantitative Data Summary
The inhibitory effect of farnesol on C. albicans biofilm formation is dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Inhibition of C. albicans Biofilm Formation by Farnesol at Different Concentrations
| Farnesol Concentration | Biofilm Inhibition (%) | Assay Method | Reference Strain(s) | Notes |
| 3 µM | Minimal | XTT | SC5314 | Farnesol added at the start of biofilm formation.[1] |
| 30 µM | Moderate | XTT | SC5314 | Farnesol added at the start of biofilm formation.[1] |
| 300 µM | Complete Inhibition | XTT | SC5314 | Farnesol added at the start of biofilm formation.[1][2][3] |
| 125 µM | ~50% (MBIC₅₀) | Not Specified | C. albicans & MSSA | For mixed biofilms with Methicillin-Sensitive Staphylococcus aureus. |
| 250 µM | ~50% (MBIC₅₀) | Not Specified | C. albicans & MRSA | For mixed biofilms with Methicillin-Resistant Staphylococcus aureus. |
| 3 mM | >50% | Crystal Violet | ATCC 10231 & clinical isolates | Farnesol added at the beginning of biofilm formation.[6] |
| 12.5 mM | Significant reduction in CFU/mL | Dry weight & CFU counting | SN 425 | Twice daily treatment during biofilm formation.[4] |
Table 2: Effect of Farnesol on Pre-formed C. albicans Biofilms
| Farnesol Concentration | Biofilm Inhibition (%) | Assay Method | Reference Strain(s) | Notes |
| 300 µM | Minimal | XTT | SC5314 | Farnesol added to 24-hour pre-formed biofilms.[1] |
| 3 mM | <10% | Crystal Violet | ATCC 10231 & clinical isolates | Farnesol added to pre-formed biofilms.[6] |
Experimental Workflow
Caption: Experimental workflow for farnesol inhibition assay.
Experimental Protocols
Preparation of Farnesol Stock Solution
Materials:
-
(E,E)-Farnesol (Sigma-Aldrich or equivalent)
-
Methanol or 100% Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM stock solution of farnesol by dissolving the appropriate amount in 100% methanol or ethanol.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in airtight, light-protected tubes.
C. albicans Biofilm Formation and Inhibition Assay
Materials:
-
C. albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile flat-bottom 96-well microtiter plates
-
Farnesol stock solution
Protocol:
-
Inoculate a single colony of C. albicans into YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640.
-
Dispense 100 µL of the standardized cell suspension into the wells of a 96-well microtiter plate.
-
Prepare serial dilutions of the farnesol stock solution in RPMI 1640 to achieve the desired final concentrations (e.g., 0, 3, 30, 300 µM).
-
Add the farnesol dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of methanol/ethanol used for the highest farnesol concentration).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
Quantification of Biofilm Inhibition: XTT Reduction Assay
This assay measures the metabolic activity of the biofilm.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Sterile PBS
Protocol:
-
After incubation, carefully aspirate the medium from the wells to remove planktonic cells.
-
Gently wash the biofilms twice with 200 µL of sterile PBS, being careful not to dislodge the biofilm.
-
Prepare the XTT-menadione solution immediately before use. For example, for a 1 mg/mL XTT solution, add menadione to a final concentration of 1 µM.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance in farnesol-treated wells compared to the control indicates inhibition of biofilm formation.
Quantification of Biofilm Inhibition: Crystal Violet Assay
This assay measures the total biofilm biomass.
Materials:
-
0.1% (w/v) Crystal Violet solution
-
Methanol
-
33% Acetic Acid or 95% Ethanol
-
Sterile PBS
Protocol:
-
Following the removal of planktonic cells and washing as described in the XTT assay protocol (steps 1 and 2), allow the plate to air dry.
-
Fix the biofilms by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Carefully wash the wells with sterile water to remove excess stain. Repeat until the water runs clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
Transfer 100 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader. A lower absorbance in farnesol-treated wells indicates a reduction in biofilm biomass.
Conclusion
Farnesol demonstrates significant potential as an inhibitor of C. albicans biofilm formation, primarily by targeting the critical yeast-to-hypha transition. The protocols outlined in this document provide a standardized framework for researchers to investigate the antibiofilm properties of farnesol and other compounds. The dose-dependent nature of farnesol's activity and its reduced efficacy against pre-formed biofilms highlight the importance of early intervention in preventing C. albicans biofilm-associated infections. Further research into the synergistic effects of farnesol with conventional antifungal agents could lead to novel therapeutic strategies.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Possible Inhibitory Molecular Mechanism of Farnesol on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
Application Notes and Protocols for Farnesal in Synergistic Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of farnesal, a quorum-sensing molecule, in synergistic antifungal studies. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research into the potential of this compound as an adjunct therapy to conventional antifungal agents, particularly against resistant fungal strains.
Introduction
This compound, a sesquiterpenoid alcohol, is a quorum-sensing molecule primarily studied in the context of the fungal pathogen Candida albicans. It plays a crucial role in regulating fungal morphology, inhibiting the transition from yeast to the more virulent hyphal form, and disrupting biofilm formation.[1] Recent research has highlighted the synergistic potential of this compound when combined with established antifungal drugs. This synergy can lead to a reduction in the minimum inhibitory concentration (MIC) of the partner drug, potentially overcoming drug resistance and reducing dose-related toxicity.[2][3][4] This document outlines the key applications, experimental methodologies, and quantitative findings related to the synergistic antifungal effects of this compound.
Key Applications
-
Potentiation of Azole Antifungals: this compound has demonstrated significant synergy with azole antifungals such as fluconazole and itraconazole against various Candida species, including azole-resistant strains.[3][5] This suggests a potential role for this compound in restoring the efficacy of this important class of antifungal drugs.
-
Combination Therapy against Biofilms: Fungal biofilms exhibit high tolerance to conventional antifungal agents. This compound, both alone and in combination with drugs like fluconazole, amphotericin B, and micafungin, has been shown to effectively inhibit biofilm formation and reduce the metabolic activity of mature biofilms.[6][7]
-
Broad-Spectrum Synergistic Activity: Synergistic interactions have been observed between this compound and various classes of antifungal drugs, including polyenes (amphotericin B) and echinocandins (micafungin), against C. albicans biofilms.[6][8]
Mechanisms of Synergistic Action
The synergistic antifungal activity of this compound is multifactorial. Key proposed mechanisms include:
-
Inhibition of Hyphal Formation: By suppressing the yeast-to-hypha transition, a critical virulence factor, this compound renders the fungus more susceptible to antifungal agents.[9]
-
Disruption of Biofilm Integrity: this compound's ability to inhibit biofilm formation and maturation exposes fungal cells within the biofilm to the action of partner antifungal drugs.[2]
-
Modulation of Drug Efflux Pumps: Some studies suggest that this compound may interfere with the function of ABC transporters, which are responsible for pumping antifungal drugs out of the fungal cell, thereby increasing intracellular drug accumulation.[3]
-
Interference with Ergosterol Biosynthesis: As a precursor in the sterol biosynthesis pathway, exogenous this compound may disrupt the delicate balance of this pathway, potentiating the effects of antifungals that target ergosterol, such as azoles.[10]
Signaling Pathway Involvement
This compound's inhibitory effect on the yeast-to-hypha morphogenesis in Candida albicans is primarily mediated through the downregulation of the Ras1-cAMP-Efg1 signaling pathway. This compound is believed to inhibit the activity of adenylate cyclase (Cyr1), leading to decreased intracellular cAMP levels. This, in turn, prevents the activation of protein kinase A (PKA) and the subsequent downstream signaling cascade that promotes hyphal growth.
This compound's inhibitory effect on the Ras1-cAMP signaling pathway in C. albicans.
Quantitative Data on Synergistic Interactions
The following tables summarize the quantitative data from various studies on the synergistic interactions of this compound with different antifungal agents against Candida species. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to define the nature of the interaction:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Synergistic Activity of this compound with Fluconazole against Candida Species
| Candida Species | This compound MIC (µM) | Fluconazole MIC (µg/mL) | This compound MIC in Combination (µM) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| C. albicans | >600 | >256 | 300 | 64 | 0.50 | [6] |
| C. albicans (Fluconazole-resistant) | 150-300 | 64 | Not specified | Not specified | 0.5 | [3][5] |
| C. parapsilosis | 150-300 | Not specified | Not specified | Not specified | 0.35 | [3][5] |
Table 2: Synergistic Activity of this compound with Other Antifungal Agents against Candida albicans
| Antifungal Agent | This compound MIC (µM) | Antifungal MIC (µg/mL) | This compound MIC in Combination (µM) | Antifungal MIC in Combination (µg/mL) | FICI | Reference |
| Itraconazole | 150-300 | 4-0.06 | Not specified | Not specified | 0.35 | [3][5] |
| Amphotericin B | >600 | 4 | 14 | 1 | 0.79 | [6] |
| Micafungin | >600 | 0.25 | 300 | 0.25 | 0.49 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the synergistic antifungal activity of this compound.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the in vitro interaction between this compound and a partner antifungal agent against a specific fungal strain.
Workflow for the checkerboard microdilution assay.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Antifungal drug stock solution
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Prepare Drug Dilutions:
-
In a separate 96-well plate or in tubes, prepare serial twofold dilutions of this compound and the partner antifungal drug in RPMI-1640 medium. The concentration range should span from well above to well below the expected MIC of each compound.
-
-
Set up the Checkerboard Plate:
-
Add 50 µL of RPMI-1640 medium to all wells of a new 96-well plate.
-
Along the y-axis (rows), add 50 µL of each this compound dilution in decreasing concentrations.
-
Along the x-axis (columns), add 50 µL of each antifungal drug dilution in decreasing concentrations. This creates a matrix of wells with various combinations of the two agents.
-
Include control wells:
-
Drug-free wells (medium and inoculum) for growth control.
-
Wells with each drug alone to determine the individual MICs.
-
Medium-only wells for sterility control.
-
-
-
Inoculate the Plate: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Read Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
-
Calculate FICI: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret Results: Interpret the interaction based on the calculated FICI value.
Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity
This assay is used to quantify the metabolic activity of fungal biofilms and to assess the inhibitory effect of this compound and its partner drugs.
Materials:
-
96-well flat-bottom microtiter plates with pre-formed biofilms
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS)
-
Menadione solution (e.g., 10 mM in acetone)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare XTT-Menadione Solution: Just before use, mix the XTT solution with the menadione solution. A common final concentration is 0.25 mg/mL XTT and 1 µM menadione.
-
Wash Biofilms: Carefully aspirate the medium from the wells containing the pre-formed biofilms. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add XTT-Menadione: Add 100 µL of the freshly prepared XTT-menadione solution to each well containing a biofilm and to control wells (biofilm-free wells for background measurement).
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the fungal species and biofilm maturity.
-
Read Absorbance: Measure the colorimetric change by reading the absorbance at 490 nm using a microplate reader.
-
Calculate Metabolic Activity Reduction: The percentage reduction in metabolic activity can be calculated relative to the untreated control biofilms.
Protocol 3: Time-Kill Curve Assay
This assay provides information on the fungicidal or fungistatic activity of this compound and its combinations over time.
Materials:
-
Fungal isolate
-
Appropriate liquid medium (e.g., RPMI-1640)
-
This compound and antifungal drug solutions at desired concentrations (e.g., MIC, 2x MIC)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar plates, spreader, colony counter)
Procedure:
-
Prepare Inoculum: Prepare a standardized fungal inoculum as described in the checkerboard assay protocol, but at a higher concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
Set up Cultures: In sterile tubes or flasks, set up the following cultures:
-
Growth control (inoculum in medium only)
-
This compound alone
-
Antifungal drug alone
-
Combination of this compound and the antifungal drug
-
-
Incubation: Incubate all cultures at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Determine Viable Cell Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates until colonies are visible.
-
Count Colonies: Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot Time-Kill Curves: Plot the log₁₀ CFU/mL against time for each condition. A synergistic interaction is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Conclusion
The synergistic application of this compound with conventional antifungal agents presents a promising strategy to combat fungal infections, particularly those caused by drug-resistant strains and biofilms. The protocols and data presented in these application notes provide a foundation for researchers to further explore and validate the therapeutic potential of this compound in antifungal drug development. Further in vivo studies are warranted to translate these encouraging in vitro findings into clinical applications.
References
- 1. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sesquiterpenoids Using Farnesal as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development.[1][2][3] Farnesal, an acyclic sesquiterpene aldehyde, represents a potential starting material for the synthesis of various cyclic sesquiterpenoids. While the direct enzymatic cyclization of this compound to sesquiterpenoids is not extensively documented, a plausible and scientifically supported two-step pathway involves the reduction of this compound to farnesol, followed by the enzymatic or chemical cyclization of farnesol.
This document provides detailed application notes and protocols for this proposed synthetic route. It includes methods for the bioconversion of a precursor to this compound, the subsequent reduction of this compound to farnesol, and finally, the cyclization of farnesol into valuable sesquiterpenoid scaffolds.
Section 1: Overview of the Synthetic Pathway
The proposed pathway for converting this compound to sesquiterpenoids is a two-step process. First, this compound is reduced to its corresponding alcohol, farnesol. This can be achieved through chemical reduction or potentially through enzymatic means. The resulting farnesol then serves as the substrate for cyclization reactions to form various sesquiterpenoid structures. This cyclization can be accomplished either enzymatically, using promiscuous enzymes like squalene-hopene cyclase, or chemically, through acid catalysis.
Caption: Proposed workflow for sesquiterpenoid synthesis from this compound.
Section 2: Production of this compound via Biotransformation (Optional)
For researchers who wish to produce this compound from a readily available precursor, this section details a biotransformation protocol using the bacterium Stenotrophomonas maltophilia H3-1.
2.1. Experimental Protocol: Bioconversion of α-Cembratriene-4,6-diol to this compound
This protocol is adapted from a study on the bioconversion of α-Cembratriene-4,6-diol into this compound.[4]
Materials:
-
Stenotrophomonas maltophilia H3-1 strain
-
Luria-Bertani (LB) medium
-
Fermentation medium (optimized): 2 g/L maltose, 2 g/L ammonium sulfate, pH 8.0
-
α-Cembratriene-4,6-diol (substrate)
-
Dichloromethane (CH2Cl2)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation: Culture S. maltophilia H3-1 in LB medium for 12 hours.
-
Fermentation: Inoculate 100 mL of the optimized fermentation medium with a 1% inoculum of the prepared culture. Add α-Cembratriene-4,6-diol to a final concentration of 300 mg/L.
-
Incubation: Incubate the culture in a rotary incubator at 150 rpm and 40°C for 36 hours.
-
Extraction of this compound:
-
Centrifuge the culture at 12,857 x g for 20 minutes to pellet the cells.
-
Collect the supernatant and extract the this compound by adding an equal volume of dichloromethane (100 mL).
-
Vortex the mixture for 10 minutes and repeat the extraction five times.
-
Pool the organic phases and dry the solvent using a rotary evaporator.
-
-
Purification and Quantification:
-
The crude extract can be purified using silica gel column chromatography.
-
Analyze and quantify the produced this compound using HPLC.
-
2.2. Quantitative Data
The following table summarizes the reported yield for the bioconversion of α-Cembratriene-4,6-diol to this compound.
| Parameter | Value | Reference |
| Substrate Concentration | 300 mg/L | [4] |
| Bioconversion Rate | 93.3% | [4] |
| Theoretical this compound Yield | 201 mg/L | [4] |
Section 3: Reduction of this compound to Farnesol
This section provides a standard chemical reduction protocol to convert this compound to farnesol, a necessary intermediate for the subsequent cyclization step.
3.1. Experimental Protocol: Chemical Reduction
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH4)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude farnesol by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Analysis: Confirm the structure of the purified farnesol using GC-MS and NMR spectroscopy.
Section 4: Enzymatic Cyclization of Farnesol
This section details the use of a promiscuous squalene-hopene cyclase for the enzymatic conversion of farnesol into cyclic sesquiterpenes.
Caption: Enzymatic cyclization of farnesol.
4.1. Experimental Protocol: Enzymatic Cyclization
This protocol is based on studies of the enzymatic cyclization of farnesol using squalene-hopene cyclase from Alicyclobacillus acidocaldarius.[5][6]
Materials:
-
Recombinant squalene-hopene cyclase (e.g., from Alicyclobacillus acidocaldarius, expressed in E. coli)
-
Farnesol
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Pentane or Hexane for extraction
-
GC-MS system for product analysis
Procedure:
-
Enzyme Preparation: Express and purify the recombinant squalene-hopene cyclase according to standard molecular biology protocols.
-
Enzymatic Reaction:
-
In a reaction vial, combine the purified enzyme with the reaction buffer.
-
Add farnesol (dissolved in a minimal amount of a water-miscible solvent like ethanol if necessary) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 12-24 hours).
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of pentane or hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic layer. Repeat the extraction twice.
-
-
Analysis:
-
Analyze the extracted products by GC-MS to identify the cyclic sesquiterpenes formed.
-
Compare the mass spectra and retention times with authentic standards or literature data.
-
4.2. Quantitative Data
The following table summarizes the reported conversion and product distribution for the enzymatic cyclization of farnesol.
| Product | Yield (%) | Reference |
| Drimane-8,11-diol | Major product | [5] |
| Drimenol | Minor product | [5] |
| Albicanol | Minor product | [5] |
| Total Conversion | 64% | [6] |
Section 5: Chemical Cyclization of Farnesol
As an alternative to enzymatic synthesis, acid-catalyzed chemical cyclization can be employed to produce sesquiterpenoids from farnesol.
Caption: Acid-catalyzed cyclization of farnesol.
5.1. Experimental Protocol: Acid-Catalyzed Cyclization
This protocol is based on the heteropoly acid-catalyzed synthesis of α-bisabolol from farnesol.[7]
Materials:
-
Farnesol
-
Acetone (solvent)
-
Heteropoly acid catalyst (e.g., H3PW12O40)
-
Hexane
-
GC-MS system for product analysis
Procedure:
-
Reaction Setup: Dissolve farnesol in acetone in a reaction vessel.
-
Catalysis: Add the heteropoly acid catalyst to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Work-up:
-
Once the reaction is complete, precipitate the catalyst by adding hexane.
-
Centrifuge or filter the mixture to remove the catalyst.
-
The supernatant contains the product mixture.
-
-
Purification and Analysis:
-
The product can be purified by silica gel column chromatography.
-
Identify and quantify the products, primarily α-bisabolol, using GC-MS.
-
5.2. Quantitative Data
The following table summarizes the reported yields for the acid-catalyzed cyclization of farnesol.
| Product | Yield (%) | Reference |
| α-Bisabolol | 60-70% | [7] |
Section 6: Analytical Methods
Accurate identification and quantification of the synthesized sesquiterpenoids are crucial. A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile sesquiterpenoids. Comparison of retention times and mass fragmentation patterns with spectral libraries and authentic standards allows for structural elucidation.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for the purification of less volatile sesquiterpenoids and for quantitative analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural determination of novel or purified sesquiterpenoids.[10]
Conclusion
While the direct conversion of this compound to sesquiterpenoids remains an area for further investigation, the proposed two-step pathway involving the reduction of this compound to farnesol followed by enzymatic or chemical cyclization provides a robust and viable strategy for synthesizing a range of valuable sesquiterpenoid compounds. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the fields of natural product synthesis, biocatalysis, and drug development to explore the potential of this compound as a versatile precursor for sesquiterpenoid synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. Showing Compound Farnesol (FDB014891) - FooDB [foodb.ca]
- 9. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Farnesal on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesal, a naturally occurring sesquiterpenoid aldehyde, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. These biological effects are largely attributed to its ability to modulate various intracellular signaling pathways, consequently altering gene expression profiles. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the key signaling pathways affected by this compound and detailed protocols for studying its impact on gene expression. The methodologies described herein are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades that regulate cell proliferation, apoptosis, inflammation, and metabolism. The primary pathways affected include the MEK/ERK pathway, the NF-κB pathway, the PPAR pathway, and the PI3K/Akt pathway.
Diagram: this compound's Impact on the MEK/ERK Signaling Pathway
Caption: this compound activates the MEK/ERK signaling cascade.
Diagram: this compound's Modulation of the NF-κB Signaling Pathway
Caption: this compound influences the NF-κB signaling pathway.
Diagram: this compound's Activation of the PPAR Signaling Pathway
Caption: this compound acts as a ligand for PPARs to regulate gene expression.
Diagram: this compound's Inhibition of the PI3K/Akt Signaling Pathway```dot
Caption: A simplified workflow for two-step RT-qPCR.
Materials:
-
Isolated total RNA (1 µg)
-
Reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Gene-specific forward and reverse primers (for target and housekeeping genes)
-
Nuclease-free water
-
qPCR instrument
-
qPCR plates and seals
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the volume with nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the manufacturer's protocol (e.g., 50°C for 10 minutes, followed by 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
Thaw the qPCR master mix, primers, and cDNA on ice.
-
Prepare a master mix for each gene (target and housekeeping) containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Amplification:
-
Place the plate in the qPCR instrument.
-
Set up the thermal cycling conditions, typically:
-
Initial denaturation: 95°C for 2 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain ΔCt.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol describes the analysis of protein expression levels in this compound-treated cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the biological activities of this compound, paving the way for its potential development as a therapeutic agent. It is recommended to optimize the experimental conditions, such as this compound concentration and treatment duration, for each specific cell type and research question.
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidative Degradation of Farnesal in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of farnesal in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is showing a decrease in potency over a short period. What could be the cause?
A1: The most likely cause is oxidative degradation. This compound, as an unsaturated aldehyde, is susceptible to oxidation at its aldehyde group and the double bonds within its structure. This degradation is accelerated by exposure to oxygen, light, and elevated temperatures. The aldehyde group can be oxidized to a carboxylic acid (farnesoic acid), and the double bonds can be susceptible to epoxidation or cleavage.
Q2: I've noticed a change in the color and odor of my this compound solution. Is this related to degradation?
A2: Yes, a change from its typical pale yellow, oily appearance and floral, minty odor can indicate degradation.[1] Oxidation products may have different physical properties, leading to discoloration or a change in the scent profile. The smell of related terpenes can become stronger upon evaporation and oxidation.[2]
Q3: How can I prevent the oxidative degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the experimental environment. Key strategies include:
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Use of Antioxidants: Add antioxidants to your solution. Common choices for aldehydes include Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E).
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Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]
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Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1][4]
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Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) unless the protocol specifies otherwise.[1]
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Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.
Q4: What are the best practices for storing this compound and its solutions?
A4: For optimal stability, this compound should be stored neat or in a suitable solvent in a tightly sealed amber vial under an inert atmosphere at refrigerated temperatures.[1] When preparing solutions, use solvents that have been purged with an inert gas. For long-term storage, consider storing aliquots to minimize repeated opening of the container and exposure to air and moisture.
Q5: My analytical results show unexpected peaks when analyzing my this compound sample. Could these be degradation products?
A5: It is highly probable that new peaks observed during analysis (e.g., by HPLC/UHPLC or GC) are degradation products.[4][5] Stress studies on the related compound, farnesol, have shown the formation of multiple degradation products under conditions such as oxidation, acid, and base exposure.[6][7] To confirm, you can perform forced degradation studies on a this compound standard and compare the resulting chromatograms.
Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited in publicly available literature. However, studies on its precursor, farnesol, provide valuable insights into its degradation profile. The following tables summarize data from forced degradation studies on farnesol, which follows first-order degradation kinetics.[5][6]
Disclaimer: The following data pertains to farnesol , not this compound. While the degradation pathways and influencing factors are similar, the rates may differ. This data should be used as a guideline for designing experiments with this compound.
Table 1: Summary of Farnesol Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Farnesol |
| Acidic Hydrolysis | 0.1 N HCl | 24 | ~15% |
| Basic Hydrolysis | 0.1 N NaOH | 24 | ~12% |
| Oxidation | 3% H₂O₂ | 24 | ~20% |
| Thermal | 60 °C | 24 | ~8% |
| Photolytic | UV Light | 24 | ~10% |
Data adapted from forced degradation studies on farnesol.[4][5][6]
Table 2: Recommended Antioxidants for Aldehyde Stabilization
| Antioxidant | Typical Concentration Range | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Good in non-polar organic solvents. | A commonly used and effective free-radical scavenger. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% (w/v) | Good in non-polar organic solvents and lipid-based formulations. | A natural antioxidant that can be effective in preventing lipid peroxidation. |
| Propyl Gallate | 0.01 - 0.1% (w/v) | Soluble in alcohols, ethers, and aqueous solutions. | Often used in combination with BHT or BHA for synergistic effects. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile and identify potential degradation products.
Materials:
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This compound
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Methanol or Acetonitrile (HPLC grade)
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0.1 N Hydrochloric Acid (HCl)
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0.1 N Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC or UHPLC system with a suitable detector (e.g., DAD/UV at 215 nm)
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LC-MS system for identification of degradation products
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at room temperature.
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Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at room temperature.
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Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature.
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Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C).
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Photodegradation: Expose a sample of the stock solution to a calibrated UV light source.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 6, 12, 24 hours).[5]
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Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis:
Visualizations
Caption: Oxidative degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
Technical Support Center: Farnesal In Vitro Assay Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the stability of farnesal for in vitro assays. Given the limited direct literature on this compound stability, this guide incorporates information on its precursor, farnesol, and general principles of aldehyde chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro assays?
This compound is an acyclic sesquiterpene aldehyde. Like many unsaturated aldehydes, this compound is susceptible to degradation through oxidation and isomerization, which can lead to inconsistent experimental results. Its instability can be exacerbated by exposure to air, light, and certain temperatures.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are presumed to be similar to other unsaturated aldehydes and include:
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (farnesoic acid). The double bonds in the carbon chain can also be oxidized.
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Isomerization: The geometry of the double bonds can change, particularly when exposed to light or heat, leading to different isomers with potentially different biological activities.
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Polymerization: Under certain conditions, aldehydes can undergo self-condensation or polymerization reactions.
Q3: How should I prepare a this compound stock solution?
Due to its hydrophobic nature, this compound should be dissolved in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
Experimental Protocol: Preparation of this compound Stock Solution
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Materials:
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This compound
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Anhydrous DMSO
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Sterile, amber glass vials or microcentrifuge tubes
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Inert gas (e.g., argon or nitrogen)
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a sterile amber vial under a stream of inert gas to minimize exposure to oxygen.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
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Aliquot the stock solution into single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.
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Purge the headspace of each aliquot with inert gas before sealing.
-
Q4: What is the recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Q5: How can I protect my this compound solutions from degradation?
Several measures can be taken to protect this compound solutions:
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Use Antioxidants: Adding an antioxidant to the stock solution can help prevent oxidation.
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Protect from Light: Store solutions in amber vials and minimize exposure to light during experiments.
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Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen to prevent oxidation.
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Low Temperature Storage: Store stock solutions at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | This compound degradation. | Prepare fresh stock solutions. Use antioxidants in your stock solution. Protect solutions from light and oxygen. Verify the integrity of your this compound using analytical methods like HPLC or GC-MS. |
| High background or off-target effects. | Solvent (DMSO) toxicity. | Reduce the final DMSO concentration in your cell culture to ≤ 0.1%. Ensure your vehicle control shows no adverse effects. |
| Precipitation of this compound in culture medium. | Poor solubility of this compound in aqueous media. | Ensure the final concentration of this compound is within its solubility limit in the culture medium. Prepare intermediate dilutions in a co-solvent if necessary, while keeping the final solvent concentration low. |
Data on Stabilizing Agents
While specific quantitative data for this compound is limited, the following table provides information on antioxidants commonly used to stabilize aldehydes and other sensitive organic molecules.
| Antioxidant | Recommended Concentration | Mechanism of Action | Reference |
| Butylated Hydroxytoluene (BHT) | 10-100 µM | Radical scavenger, prevents lipid peroxidation. | General chemical knowledge |
| α-Tocopherol (Vitamin E) | 25-100 µM | Lipophilic antioxidant, protects against lipid peroxidation.[2] | [2] |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Water-soluble antioxidant, regenerates other antioxidants like Vitamin E. | General chemical knowledge |
Experimental Workflow for In Vitro Assays
References
Troubleshooting low yield in chemical synthesis of farnesal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of farnesal, a crucial intermediate in various research and development applications. The content is specifically tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is recommended?
A1: this compound is most commonly synthesized by the oxidation of the primary allylic alcohol, farnesol. Several methods are available, with the choice depending on factors such as scale, available reagents, and sensitivity of the starting material. The most frequently employed methods include oxidation with Pyridinium Chlorochromate (PCC), Swern oxidation, Dess-Martin Periodinane (DMP), and Manganese Dioxide (MnO₂). For general laboratory scale, DMP and Swern oxidations are often preferred due to their mild reaction conditions and high chemoselectivity, which helps in avoiding common side reactions.[1][2][3]
Q2: I am observing a low yield in my this compound synthesis. What are the primary causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction time might be too short. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Over-oxidation: this compound can be further oxidized to farnesoic acid, especially with stronger or aqueous oxidizing agents.[4]
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Side Reactions: As farnesol is a poly-unsaturated allylic alcohol, side reactions such as isomerization of the double bonds or undesired reactions at the olefinic sites can occur.
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Product Degradation: this compound can be sensitive to the reaction or workup conditions. Prolonged exposure to acidic or basic conditions should be avoided.
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Purification Losses: this compound can be lost during extraction and purification steps, particularly in column chromatography if the stationary phase is not properly chosen or if the elution gradient is not optimized.
Q3: How can I monitor the progress of the farnesol to this compound oxidation?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A co-spot, where the reaction mixture is spotted on top of the starting material (farnesol), should be used. The reaction is complete when the farnesol spot (lower Rf) is no longer visible in the reaction mixture lane. Farnesol has a reported Rf of 0.34, while this compound has a higher Rf of 0.59 on silica gel TLC.[5] Staining with a vanillin solution can be used for visualization.[5]
Q4: What are the common byproducts in this compound synthesis, and how can I identify them?
A4: Common byproducts include:
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Unreacted Farnesol: Can be identified by TLC or GC-MS by comparing with a standard.
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Farnesoic Acid: The over-oxidation product. It will have a different retention time in GC-MS and can be distinguished by its mass spectrum.
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Isomers of this compound: Isomerization of the double bonds can occur. These can be difficult to separate but may be identified by careful analysis of 1H and 13C NMR spectra.
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Epoxides: Oxidation at the double bonds can lead to the formation of epoxides. These can be identified by GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying these and other unexpected byproducts.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of Farnesol
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin Periodinane, can degrade upon storage. For MnO₂, using freshly activated material is crucial for good reactivity. |
| Insufficient Reagent | Ensure the correct stoichiometry is used. It is common to use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Low Reaction Temperature | While many oxidations are run at low temperatures to control selectivity, the reaction may be too slow. If TLC shows no conversion, consider allowing the reaction to warm slowly to room temperature. |
| Inappropriate Solvent | The choice of solvent is critical. For instance, Swern oxidations are typically run in dichloromethane at low temperatures.[1][3] Ensure the solvent is anhydrous, as water can interfere with many oxidizing agents. |
Issue 2: Formation of Significant Amounts of Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation to Farnesoic Acid | Avoid using harsh or aqueous oxidizing agents like Jones reagent. Milder, anhydrous reagents like PCC, DMP, or Swern oxidation are preferable.[9] Ensure the reaction is quenched as soon as the starting material is consumed. |
| Isomerization of Double Bonds | This can be promoted by acidic or basic conditions and elevated temperatures. Use buffered conditions if necessary (e.g., pyridine with PCC) and maintain the recommended reaction temperature. |
| Oxidation of Alkenes | To minimize oxidation of the double bonds, choose a chemoselective reagent that preferentially oxidizes the primary alcohol. MnO₂ is particularly good for oxidizing allylic alcohols without affecting the double bonds. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Issue 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Farnesol and this compound can have close Rf values in some solvent systems. Optimize the solvent system for column chromatography using TLC to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective. |
| Product Degradation on Silica Gel | This compound, being an α,β-unsaturated aldehyde, can be sensitive to acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can help prevent degradation. |
| Oily Product That is Difficult to Handle | This compound is an oil at room temperature.[10] After column chromatography, ensure all solvent is removed under high vacuum. If the product is still impure, a second chromatographic purification may be necessary. |
Quantitative Data on Farnesol Oxidation
The yield of this compound is highly dependent on the chosen oxidation method and the specific reaction conditions. The following table summarizes typical yields reported for common oxidation reagents.
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield of this compound | Key Considerations |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | ~70-85% | PCC is a chromium (VI) reagent and is toxic. The reaction can produce a tarry byproduct, which can complicate workup.[9] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine, DCM, -78 °C to RT | ~80-95% | Requires low temperatures and anhydrous conditions. Produces foul-smelling dimethyl sulfide as a byproduct.[1][2][3][11] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | >90% | A mild and highly selective method. The reagent can be expensive and is sensitive to moisture.[12] |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Hexane, Room Temperature | Variable (can be high) | Highly selective for allylic alcohols. Requires a large excess of freshly activated MnO₂. Reaction times can be long. |
Experimental Protocols
Protocol 1: Oxidation of Farnesol using Dess-Martin Periodinane (DMP)
-
Reaction Setup: To a solution of farnesol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
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Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "SM" (Starting Material - Farnesol), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spotting:
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In the "SM" lane, spot a dilute solution of farnesol.
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In the "Co" lane, spot the farnesol solution, and then spot the reaction mixture directly on top of it.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes).
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Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize it under UV light (if applicable) and then by staining with a suitable stain (e.g., vanillin or potassium permanganate).
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Analysis: The reaction is complete when the farnesol spot (lower Rf) is absent in the "Rxn" lane. The appearance of a new spot at a higher Rf corresponds to the formation of this compound.[5]
Protocol 3: Purification of this compound by Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexanes, then 2% ethyl acetate in hexanes, then 5%, and so on).
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound oil.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Relationship between key reaction parameters and this compound yield.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation | TCI AMERICA [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 10. Farnesol - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Optimizing farnesal concentration for anti-biofilm activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing farnesal for its anti-biofilm properties. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and a summary of effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anti-biofilm mechanism? A1: this compound is a sesquiterpenoid alcohol that functions as a quorum-sensing molecule (QSM), particularly known for its role in Candida albicans.[1][2] Its anti-biofilm activity stems from several mechanisms. In the fungus C. albicans, farnesol inhibits the morphological transition from yeast to hyphae, a critical step for biofilm formation.[3][4][5] In bacteria like Staphylococcus aureus, it can disrupt the cell membrane's integrity.[6][7] Farnesol is also known to interfere with the quorum-sensing system of Pseudomonas aeruginosa.[8]
Q2: Against which microorganisms is this compound effective? A2: this compound has demonstrated broad-spectrum anti-biofilm activity. It is effective against the fungus Candida albicans[3][4][5] and a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus[7][9], Staphylococcus epidermidis[1], Pseudomonas aeruginosa[8][9], and Acinetobacter baumannii.[6] It has also shown efficacy against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[10]
Q3: What is a typical effective concentration range for this compound? A3: The effective concentration of this compound is highly dependent on the target microorganism and whether the goal is to inhibit biofilm formation or disrupt an established biofilm. For example, 300 μM farnesol completely inhibited C. albicans biofilm formation.[3][4][5] For P. aeruginosa, concentrations around 0.5 mg/mL can inhibit biofilm formation, while 0.2 mg/mL can disrupt established biofilms.[9] For S. aureus, concentrations up to 1 mg/mL have been used to inhibit biofilm formation.[9]
Q4: Is this compound cytotoxic to mammalian cells? A4: Farnesol's cytotoxicity depends on the concentration and cell line. Studies on A549 lung cancer cells showed an IC50 of approximately 70 µM for nebulized farnesol.[11] It is crucial to determine the cytotoxicity for your specific cell line and experimental conditions using a standard assay like MTS or XTT. For example, a cytotoxicity assay on THP-1 macrophages can determine the percentage of cell viability at different concentrations.[12]
Q5: Can this compound be used in combination with conventional antibiotics? A5: Yes, this compound has shown synergistic effects with conventional antibiotics. For instance, it can enhance the efficacy of antibiotics like nafcillin and vancomycin against S. epidermidis biofilms.[1] In mixed biofilms of C. albicans and S. aureus, combining farnesol (300 μM) with oxacillin (2 mg/mL) resulted in 80% biofilm inhibition, a significant increase compared to either agent alone.[13] This suggests farnesol can help sensitize resistant bacteria to existing drugs.[14]
Troubleshooting Guide
Issue 1: Farnesol is not dissolving or is forming an emulsion in my media.
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Cause: Farnesol is a hydrophobic oil with limited solubility in aqueous solutions.[2]
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Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like ethanol or DMSO before diluting it to the final concentration in your culture medium.[6] Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[9]
Issue 2: I am not observing any significant anti-biofilm activity.
-
Possible Causes & Solutions:
-
Concentration is too low: The effective concentration of this compound varies significantly between species.[3][6][9] Consult the literature for your specific microorganism (see Table 1) and perform a dose-response experiment to determine the optimal concentration (e.g., Minimum Biofilm Inhibitory Concentration - MBIC).
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Timing of Addition: Farnesol is often more effective at preventing biofilm formation than disrupting a mature, established biofilm.[3] For inhibition assays, add farnesol at the beginning of the incubation (0 hours). For disruption assays on pre-formed biofilms, you may need higher concentrations or longer incubation times.
-
Strain Variability: Anti-biofilm efficacy can be strain-dependent. The resistance and biofilm-forming capacity can vary even within the same species.[6]
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Inactivation/Degradation: Ensure your farnesol stock is stored properly, as it can be unstable. It should be stored under a controlled atmosphere.[2]
-
Issue 3: My experimental results are inconsistent or have high variability.
-
Possible Causes & Solutions:
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Inconsistent Biofilm Formation: Standardize your biofilm growth protocol. Key factors include inoculum density, incubation time, media composition, and the type of surface used (e.g., polystyrene microtiter plates).[1]
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Washing Steps: During washing steps to remove planktonic cells, be gentle to avoid dislodging the biofilm. Inconsistent washing can lead to high variability in biofilm quantification.
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Quantification Method: Choose a reliable quantification method. Crystal Violet (CV) assay measures total biomass, while metabolic assays (XTT, MTS) measure cell viability.[3][15] Using both can provide a more complete picture. Confocal microscopy with viability stains (Live/Dead) offers detailed structural information.[6][9]
-
Quantitative Data Summary
Table 1: Effective Concentrations of Farnesol against Various Microbial Biofilms
| Microorganism | Strain(s) | Farnesol Concentration | Observed Effect | Reference |
| Candida albicans | 3153A, SC5314 | 300 µM | Complete inhibition of biofilm formation | [3][4] |
| C. albicans & S. aureus | MSSA/MRSA | 125-250 µM (MBIC₅₀) | 50% inhibition of mixed biofilm | [13] |
| Pseudomonas aeruginosa | Xen5 | 0.5 mg/mL | Inhibition of biofilm formation (~2-log CFU reduction) | [9] |
| Pseudomonas aeruginosa | Xen5 | 0.2 mg/mL | Disruption of established biofilm (>90% CFU reduction) | [9] |
| Staphylococcus aureus | Xen29 | 1 mg/mL | Complete eradication during biofilm formation | [9] |
| Staphylococcus aureus | Xen29 | 6 mg/mL | >50,000-fold CFU reduction in established biofilm | [9] |
| Staphylococcus epidermidis | Clinical Isolates | 0.625 - 2.5 mM (ED₅₀) | 50% inhibition of biofilm | [1] |
| Acinetobacter baumannii | ATCC 19606 | 3 mg/mL | Inhibition of biofilm formation (~98% killing) | [6] |
| Acinetobacter baumannii | BAA-1605 | 0.5 mg/mL | Inhibition of biofilm formation (>50-fold CFU reduction) | [6] |
| Enterococcus faecium | - | 0.5 mg/mL | Impediment of biofilm development | [10] |
| Klebsiella pneumoniae | - | 0.5 mg/mL | Impediment of biofilm development | [10] |
Detailed Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is adapted from standard methods for assessing the inhibition of biofilm formation.
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Inoculum Preparation: Culture the microbial strain overnight in an appropriate liquid medium (e.g., TSB for bacteria, YPD for yeast). Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁷ CFU/mL) in fresh growth medium.
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Plate Setup: In a 96-well flat-bottomed polystyrene plate, add 100 µL of the standardized inoculum to each well.
-
Farnesol Addition: Add 100 µL of growth medium containing farnesol at 2x the desired final concentration. Include vehicle controls (medium with solvent) and negative controls (medium only).
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Incubation: Cover the plate and incubate under appropriate conditions (e.g., 24 hours at 37°C) without agitation to allow biofilm formation.
-
Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent planktonic cells.
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.
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Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and stain for 10-15 minutes at room temperature.
-
Final Wash: Discard the stain and wash the wells thoroughly with running tap water until the water runs clear. Air dry the plate completely.
-
Quantification: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye. Read the absorbance at a wavelength between 570-595 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay for Biofilms
This protocol measures the metabolic activity of cells within the biofilm, providing an indication of viability.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-5). The biofilms can be grown with (inhibition assay) or without (disruption assay) farnesol.
-
Prepare XTT Solution: Prepare the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent (e.g., menadione or PMS).
-
Assay: Add the prepared XTT solution to each well containing a washed biofilm. Also, add it to control wells (no biofilm) to measure background absorbance.
-
Incubation: Incubate the plate in the dark under appropriate conditions (e.g., 37°C for 30 minutes to 3 hours). The incubation time should be optimized for the specific microorganism.
-
Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader. The color intensity is proportional to the number of metabolically active cells.
Visual Guides: Diagrams and Workflows
Caption: General experimental workflow for testing farnesol's anti-biofilm activity.
Caption: Farnesol's inhibitory pathway in Candida albicans biofilm formation.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Farnesol Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Farnesol repurposing for prevention and treatment of Acinetobacter baumannii biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesol Emulsion as an Effective Broad-Spectrum Agent against ESKAPE Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Quantifying Volatile Farnesal in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying volatile farnesal and its related forms (e.g., farnesol) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges stem from this compound's inherent physicochemical properties and the complexity of biological matrices. Key difficulties include:
-
Volatility: this compound is a volatile organic compound, leading to significant sample loss during preparation steps that involve heat, vacuum (e.g., rotary evaporation), or extended exposure to air.[1][2] Studies have shown that up to 50% of farnesol can be lost through evaporation from culture media over a few days.[1]
-
"Stickiness" and Adsorption: this compound is a lipophilic, "sticky" molecule that readily adsorbs to surfaces, including plastics and filter membranes.[1] Filtration steps can cause substantial analyte loss, with some filter types removing a high percentage of farnesol from a sample.[1]
-
Instability: As a sesquiterpenoid, this compound is susceptible to degradation. It can be sensitive to light and may undergo oxidation or polymerization, altering its chemical structure and impacting accurate quantification.[3]
-
Complex Biological Matrices: Biological samples (e.g., plasma, tissue homogenates, cell lysates) contain numerous endogenous compounds like lipids and proteins that can interfere with extraction and analysis, causing matrix effects such as ion suppression in LC-MS.[4][5]
-
Low Concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.[1][6]
Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound quantification, and the choice depends on the specific experimental needs and sample matrix.
-
GC-MS is often preferred for volatile compounds like this compound because it separates analytes based on their boiling points and polarity, making it naturally suited for such molecules.[7] It can offer high sensitivity and does not always require derivatization.[1]
-
LC-MS/MS is highly selective and sensitive, particularly for complex biological matrices.[8][9] However, due to this compound's nonpolar nature, it may exhibit poor retention on standard reversed-phase columns. Chemical derivatization is often employed to improve its chromatographic behavior and ionization efficiency, which can add complexity to the sample preparation workflow.[6]
Q3: How can I minimize this compound loss during sample preparation?
A3: Minimizing analyte loss is critical for accurate quantification. Key strategies include:
-
Avoid Filtration: Whenever possible, avoid filtering samples containing this compound. If clarification is necessary, centrifugation is a better alternative.[1]
-
Eliminate Evaporation Steps: Avoid using rotary evaporators or heating blocks to concentrate your sample.[1] If solvent reduction is unavoidable, use gentle nitrogen stream evaporation at low temperatures.
-
Use Appropriate Solvents: For liquid-liquid extraction (LLE), hexane is a good solvent for this compound, while ethyl acetate is effective and can simultaneously extract other relevant molecules.[1]
-
Optimize Storage: Store samples and extracts in tightly sealed amber glass vials at -20°C or -80°C to prevent degradation from light and evaporation.[1] Stock solutions of farnesol have been shown to be stable for at least six months when stored at -20°C.[1]
-
Use an Internal Standard: Incorporate an internal standard (IS) early in the sample preparation process to account for analyte loss during extraction and analysis. 1-Tetradecanol is a suitable IS for GC-based methods.[1]
Q4: What is a suitable internal standard for this compound quantification?
A4: An ideal internal standard should have similar chemical properties and extraction efficiency to this compound but be distinguishable by the mass spectrometer. For GC-based methods, 1-tetradecanol has been successfully used.[1] For LC-MS/MS, a stable isotope-labeled this compound would be optimal. If unavailable, a structurally similar compound that does not occur naturally in the sample, such as a farnesol isomer or another sesquiterpenoid alcohol, can be used.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Active Sites: Hydroxyl groups on this compound can interact with active sites in the inlet liner or the front of the GC column.[10][11] 2. Poor Column Cut: A jagged or uneven column cut creates turbulence and dead volume.[12] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.[13] | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly.[10] 2. Trim the Column: Trim 10-20 cm from the front of the column to remove active sites.[10] 3. Recut the Column: Ensure a clean, 90° cut using a ceramic wafer. Inspect the cut with a magnifier.[12] |
| Peak Fronting | 1. Column Overload: The amount of analyte injected is too high for the column's capacity.[10] 2. Solvent Mismatch: The analyte is not soluble in the injection solvent, causing it to travel too quickly through the column initially. | 1. Dilute the Sample: Reduce the concentration of the sample being injected.[10] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[10] 3. Use a Higher Capacity Column: Consider a column with a thicker stationary phase film or a wider internal diameter.[10] |
| Low or No Signal | 1. Analyte Loss: Significant loss of this compound during sample preparation (evaporation, filtration).[1] 2. Syringe/Inlet Problems: Blocked syringe or a leak in the inlet septum. 3. Incorrect MS Parameters: The mass spectrometer is not monitoring the correct ions for this compound. | 1. Review Sample Prep: Re-evaluate your workflow to minimize evaporative losses and avoid filtration. Use an internal standard to track recovery.[1] 2. Perform Inlet Maintenance: Replace the septum and clean/replace the inlet liner. Check the syringe for blockages. 3. Verify MS Method: Confirm the selected ions for this compound (e.g., m/z 69, 204, 222) are included in the acquisition method. |
| Ghost Peaks | 1. Carryover: Residual this compound from a previous, more concentrated sample is retained in the syringe or inlet. 2. Contamination: Contamination of the solvent, vial, or gas lines. | 1. Solvent Rinses: Increase the number of solvent rinses for the syringe between injections. 2. Bake Out System: Run a high-temperature bake-out of the inlet and column. 3. Run Blanks: Inject a solvent blank to confirm the source of contamination. |
LC-MS/MS Analysis
| Problem | Possible Causes | Recommended Solutions |
| Ion Suppression or Enhancement | 1. Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source.[4][5] 2. Mobile Phase Additives: High concentrations of additives can suppress the analyte signal. | 1. Improve Sample Cleanup: Use a more effective extraction method (e.g., solid-phase extraction) to remove interferences. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from the interfering matrix components.[14] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but may compromise detection limits. 4. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects. |
| Poor Peak Shape (Broad or Tailing) | 1. Secondary Interactions: this compound interacts with active sites on the column or in the LC system. 2. Poor Retention: The nonpolar nature of this compound leads to weak interaction with the reversed-phase column, causing it to elute early with the solvent front. | 1. Use a Different Column: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Modify Mobile Phase: Adjust the pH or add a low concentration of an organic modifier. 3. Consider Derivatization: Derivatizing this compound can improve its retention and peak shape.[6] |
| Low Sensitivity | 1. Poor Ionization: this compound may not ionize efficiently in ESI or APCI sources without derivatization. 2. Suboptimal MS Parameters: Cone voltage and collision energy are not optimized for this compound. | 1. Derivatization: Use a derivatizing agent that adds a readily ionizable group to the this compound molecule. 3-nitrophthalic anhydride has been shown to enhance detection sensitivity over 100-fold.[6] 2. Optimize MS Source: Systematically tune the source parameters (e.g., gas flows, temperatures) and compound-specific parameters (cone voltage, collision energy) by infusing a this compound standard. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Issues: Changes in mobile phase composition (e.g., solvent evaporation, incorrect mixing). 3. Column Degradation: The stationary phase is degrading over time. | 1. Increase Equilibration Time: Lengthen the post-run time to ensure the column returns to initial conditions. 2. Prepare Fresh Mobile Phase: Prepare fresh solvents daily and ensure the solvent lines are properly primed. 3. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime. |
Quantitative Data Summary
The following table summarizes quantitative data for farnesol from published literature, highlighting the different methods, matrices, and detection limits achieved.
| Analytical Method | Biological Matrix | Internal Standard | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reported Concentration Range | Citation |
| GC-FID | Candida albicans Culture Supernatant | 1-Tetradecanol | DL: 0.02 ng/µL (0.09 µM)QL: 0.05 ng/µL | ~2–50 µM | [1] |
| LC-MS/MS (with derivatization) | Rat Liver & Testis | n-Pentadecanol | Not specified | Calibration curve: 0.15–15 µg/g | [6] |
| GC-MS | Candida albicans Culture Supernatant | Not specified | Not specified | Reduced germ tube formation by 50% at 30-35 µM | [15] |
| UHPLC-MS/MS | Human Vaginal Fluid | Not specified | Not specified | Method developed for detection, but concentrations not reported. | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
Adapted from a protocol for farnesol quantification in fungal culture.[1]
-
Sample Collection: Collect 10 mL of the biological sample (e.g., cell culture supernatant) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 1-tetradecanol) to the sample.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube.
-
Lysis (if applicable): For whole-cell analysis, this step simultaneously lyses the cells and extracts the analytes.[1]
-
Phase Separation Enhancement: Add 0.5 - 1.0 mL of 5 M NaCl solution to decrease the solubility of ethyl acetate in the aqueous phase.
-
Mixing: Vortex the tube vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) using a glass Pasteur pipette to an amber GC vial with an insert.
-
Storage: Seal the vial and store at -20°C until analysis. Do not evaporate the solvent.
-
Analysis: Inject 1-2 µL of the extract into the GC-MS system.
Protocol 2: Derivatization for LC-MS/MS Analysis of Tissues
Adapted from a method for farnesol and geranylgeraniol in rat tissues.[6]
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 g) in an 8% KOH ethanol solution.
-
Extraction: Extract the analytes and internal standard (e.g., n-pentadecanol) twice with a mixture of n-hexane:ethanol (98.5:1.5, v/v).
-
Derivatization:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution containing 3-nitrophthalic anhydride in a suitable solvent (e.g., pyridine/acetonitrile).
-
Incubate the reaction mixture to allow the derivatization of farnesol's hydroxyl group.
-
-
Cleanup: After the reaction, perform a liquid-liquid extraction with n-hexane to isolate the derivatized, now more nonpolar, analytes.
-
Final Preparation: Evaporate the hexane and reconstitute the residue in the LC-MS mobile phase for injection.
-
Analysis: Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-product ion transitions for derivatized this compound.
Visualizations
Caption: General experimental workflow for quantifying this compound.
Caption: The protein farnesylation signaling pathway.
References
- 1. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Fungal Quorum-Sensing Molecule Farnesol Activates Innate Immune Cells but Suppresses Cellular Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. GC Troubleshooting—Tailing Peaks [restek.com]
- 13. agilent.com [agilent.com]
- 14. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming farnesal insolubility in aqueous-based experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of farnesal's insolubility in aqueous-based experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is an acyclic sesquiterpenoid, a natural organic compound. In research, it is primarily known as a quorum-sensing molecule produced by the fungus Candida albicans. Its main function is to act as a negative regulator of morphogenesis, preventing the transition from yeast to the more virulent hyphal form. This property makes it a subject of interest for developing anti-biofilm and antifungal agents.
Q2: What are the known solubility properties of this compound?
This compound is hydrophobic and considered practically insoluble in water. It is, however, soluble in various organic solvents and oils. This disparity is the primary challenge when designing aqueous-based experiments.
Data Presentation: this compound & Farnesol Solubility
Note: Farnesol is the alcohol form of this compound and is often studied in parallel. Its solubility data is highly relevant and more readily available.
| Solvent | This compound Solubility | Farnesol Solubility | Reference |
| Water | Insoluble | Insoluble (0.06 g/L @ 25°C) | |
| Ethanol | Soluble | Soluble (589.99 g/L @ 25°C) | |
| Methanol | Not specified | Soluble (313.58 g/L @ 25°C) | |
| DMSO | Not specified | 9 mg/mL (40.47 mM) | |
| Heptane | 50% Soluble | Not specified | |
| Oils | Miscible | Soluble |
Q3: Why does my this compound preparation precipitate when added to aqueous buffers or cell culture media?
Precipitation occurs because this compound is a hydrophobic molecule that is not readily miscible with water. When a concentrated stock of this compound (typically dissolved in an organic solvent like ethanol or DMSO) is introduced into an aqueous environment, the this compound molecules are forced out of the solution as the organic solvent disperses, causing them to aggregate and form a visible precipitate. This is a common issue with many hydrophobic compounds.
Section 2: Troubleshooting Common Insolubility Issues
Q4: My this compound immediately precipitates upon addition to my aqueous medium. How can I avoid this?
This is the most common problem researchers face. Immediate precipitation is usually due to poor mixing or exceeding the solubility limit in the final solution.
Troubleshooting Steps:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous medium is as low as your experiment allows.
-
Control the Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO, ethanol) below 1%, and ideally below 0.1%, to minimize solvent-induced artifacts in biological assays.
-
Improve Mixing Technique: Add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of large aggregates.
-
Use a Carrier/Solubilizing Agent: If the above steps fail, you will need to employ a more advanced solubilization technique, such as using cyclodextrins, liposomes, or nanoemulsions.
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Q5: My concentrated stock solution of this compound in buffer (e.g., 10x PBS) has precipitated after storage. What happened?
This is likely due to "salting out" or temperature effects.
-
Salting Out: Highly concentrated salt solutions (like 10x PBS) can reduce the solubility of other solutes, including this compound and even the buffer salts themselves.
-
Temperature: Storing buffers in the cold (e.g., 4°C) can cause components with limited solubility at lower temperatures to precipitate.
Solutions:
-
Prepare Fresh: It is always best to prepare working solutions of this compound on the day of the experiment.
-
Store in Organic Solvent: Store your high-concentration this compound stock in a pure organic solvent (e.g., 100% ethanol) at -20°C, not in a concentrated buffer.
-
Warm Gently: If you observe precipitation in a buffer upon removal from cold storage, you can try gently warming the solution (e.g., to 37°C) with swirling to see if the precipitate redissolves before use.
Section 3: Detailed Experimental Protocols for Solubilization
Method 1: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility.
Experimental Protocol: this compound/HP-β-CD Complex Preparation
-
Prepare HP-β-CD Solution: Dissolve an appropriate amount of HP-β-CD powder in your desired aqueous buffer (e.g., sterile PBS or water) to create a stock solution (e.g., 100 mM). Stir until fully dissolved.
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone to create a high-concentration stock (e.g., 400 mM).
-
Combine Solutions: Slowly add the this compound stock solution to the stirring HP-β-CD solution. A typical molar ratio is 1:1, but this may need optimization.
-
Incubate: Cover the container to prevent evaporation and stir the mixture at room temperature for 12-24 hours. This allows time for the this compound to enter the cyclodextrin cavity.
-
Remove Organic Solvent (Optional but Recommended): If a volatile solvent was used, it can be removed by placing the solution under a gentle stream of nitrogen gas or by using a rotary evaporator.
-
Sterilize and Store: Sterilize the final this compound-cyclodextrin complex solution by passing it through a 0.22 µm filter. The solution can then be stored at 4°C for short-term use or aliquoted and frozen at -20°C.
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Method 2: Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating hydrophobic drugs within the bilayer itself. This formulation protects the drug from the aqueous environment and can facilitate its delivery into cells.
Experimental Protocol: this compound Liposome Preparation (Thin-Film Hydration)
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., soy phosphatidylcholine) and this compound in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture. The molar ratio of lipid to this compound must be optimized for stability and encapsulation efficiency.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, uniform lipid-farnesal film on the inner wall of the flask. Ensure the film is completely dry.
-
Hydration: Add your aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.
-
Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (without vacuum) to hydrate the lipid film. This process causes the lipids to swell and form large, multilamellar vesicles (MLVs) that encapsulate the this compound.
-
Size Reduction (Sonication): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated. Use a probe sonicator in an ice bath, applying short bursts of energy to prevent overheating and lipid degradation.
-
Purification: Remove any unencapsulated this compound and larger lipid aggregates by centrifugation. The supernatant will contain the this compound-loaded liposomes.
-
Characterization: The final preparation should be characterized for size, encapsulation efficiency, and stability.
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Section 4: Relevant Signaling Pathway
This compound is best known for its role in the quorum-sensing system of Candida albicans, where it inhibits the morphological switch from a yeast form to a filamentous (hyphal) form. This inhibition is critical for controlling the virulence of the fungus.
This compound's Mechanism of Action in C. albicans
This compound inhibits the activity of adenylate cyclase (Cyr1), a key enzyme in the cAMP signaling pathway. By blocking Cyr1, this compound prevents the production of cyclic AMP (cAMP). Low levels of cAMP mean that Protein Kinase A (PKA) is not activated, which in turn allows transcriptional repressors (like Nrg1 and Tup1) to remain active. These repressors block the expression of genes required for hyphal formation, thus maintaining the cell in its yeast form.
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// Nodes this compound [label="this compound\n(Quorum-Sensing Molecule)", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; Ras1 [label="Ras1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyr1 [label="Adenylate Cyclase\n(Cyr1)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext, fontcolor="#5F6368"]; cAMP [label="cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repressors [label="Transcriptional Repressors\n(e.g., Nrg1, Tup1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyphal_Genes [label="Hyphal-Specific Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Yeast_Form [label="Yeast Form\n(Growth Maintained)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyphal_Form [label="Hyphal Form\n(Growth Inhibited)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Cyr1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Ras1 -> Cyr1 [label="Activates", color="#34A853", fontcolor="#34A853"]; ATP -> Cyr1 [style=dashed, arrowhead=none]; Cyr1 -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates", color="#34A853", fontcolor="#34A853"]; PKA -> Repressors [label="Inactivates", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Repressors -> Hyphal_Genes [label="Represses", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Hyphal_Genes -> Hyphal_Form [label="Leads to"]; Repressors -> Yeast_Form [style=dashed, label="Maintains"]; } dot this compound inhibits the C. albicans yeast-to-hyphae switch.
Minimizing farnesal loss during sample preparation and extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize farnesal loss during sample preparation and extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound loss during sample preparation?
A1: this compound, a volatile sesquiterpenoid aldehyde, is susceptible to loss primarily through three mechanisms:
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Oxidation: As an aldehyde with multiple double bonds, this compound is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. This can convert this compound into farnesoic acid or other degradation products.
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Volatility: this compound's relatively low boiling point (126-129 °C at 3.5 mmHg) means it can be lost through evaporation, especially during steps involving heat, such as solvent evaporation or high-temperature extraction.[1][2]
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Physical Adsorption: this compound can adhere to the surfaces of labware, such as plastic tubes and pipette tips, as well as filters, leading to incomplete recovery.
Q2: How should I store my samples to prevent this compound degradation?
A2: Proper storage is critical to maintaining the integrity of this compound in your samples.
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Temperature: Store samples at low temperatures. Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[3][4] Avoid repeated freeze-thaw cycles, which can degrade the sample matrix and the analyte.
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Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[3][5]
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Atmosphere: For highly sensitive samples or pure standards, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: What are the best solvents for extracting this compound?
A3: The choice of solvent depends on the sample matrix.
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Ethyl acetate is a good option for extracting this compound and other related molecules from biological cultures, as it can simultaneously lyse cells and extract the analyte.[6][7]
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Hexane can also be used and may offer slightly better extraction efficiency for farnesol, a closely related compound, but it is less effective for more polar compounds.[6]
-
For solid samples, a solvent system like methanol/hexane can be effective.[8]
-
It is crucial to use high-purity or HPLC-grade solvents to avoid introducing contaminants that could interfere with analysis or promote degradation.
Q4: Can I use antioxidants to protect my this compound samples?
A4: Yes, adding an antioxidant can be an effective strategy to prevent oxidative degradation.
-
Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize related terpenes like α-Farnesene.[9] A small amount can be added to the extraction solvent.
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Other lipophilic antioxidants like α-tocopherol (Vitamin E) have been shown to protect against farnesol-induced oxidative stress and may be beneficial for preserving this compound.[10]
Troubleshooting Guides
Problem 1: Low this compound Recovery After Extraction
| Possible Cause | Troubleshooting Step |
| Evaporation Loss | Avoid or minimize heating steps. If solvent evaporation is necessary, use a gentle stream of nitrogen at room temperature instead of high heat. Avoid rotary evaporation where possible.[6][7] |
| Oxidative Degradation | Prepare samples under low light and consider working under an inert gas atmosphere. Add an antioxidant like BHT to the extraction solvent.[9] |
| Incomplete Extraction | Ensure sufficient mixing and time for the solvent to interact with the sample. Vortexing for several minutes is often recommended.[6] For complex matrices, consider homogenization or sonication. |
| Adsorption to Surfaces | Use glass or polypropylene labware, as this compound may adsorb to other plastics. Minimize the use of filters; if filtration is necessary, pre-rinse the filter with the extraction solvent. Studies on the related compound farnesol have shown significant loss due to filtration.[6] |
| Phase Separation Issues | If performing a liquid-liquid extraction, ensure complete phase separation. Adding salt (e.g., 5 M NaCl) can help break emulsions and improve the separation of aqueous and organic layers.[6] |
Problem 2: High Variability in this compound Quantification Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including timing, temperature, and volumes. Use an internal standard to account for variations in extraction efficiency and instrument response. For related terpenes, isotope-labeled standards are preferred for mass spectrometry-based methods.[9] |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
| Instrumental Drift | Calibrate the analytical instrument regularly and run quality control samples throughout the analytical batch to monitor for any drift in signal. |
| Degradation During Analysis | If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to prevent degradation of extracts while they are waiting to be injected. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Cultures
This protocol is adapted from a method for farnesol extraction from Candida albicans cultures, which is also applicable to this compound.[6][7]
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Sample Collection: Harvest 10 mL of the fungal culture into a glass screw-cap tube.
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Internal Standard Addition: If used, add the internal standard to the extraction solvent. 1-tetradecanol has been used for farnesol analysis.[6]
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Extraction: Add 1.5 mL of ethyl acetate (containing the internal standard, if applicable) to the culture tube.
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Lysis and Mixing: Cap the tube securely and vortex on high for 2 minutes, inverting intermittently to ensure thorough mixing.
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Phase Separation: Add 1.0 mL of 5 M NaCl solution, vortex for an additional 10 seconds, and then centrifuge at 3000 rpm for 12 minutes to separate the aqueous and organic phases.
-
Sample Collection for Analysis: Carefully transfer the upper ethyl acetate layer to an autosampler vial for analysis by GC-FID or GC-MS.
Protocol 2: General Solvent Extraction from Solid or Semi-Solid Samples
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Sample Preparation: Homogenize the sample if it is not uniform. Weigh a known amount of the homogenized sample into a glass tube.
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Solvent Addition: Add a suitable volume of extraction solvent (e.g., hexane or ethyl acetate) containing an antioxidant (e.g., BHT). The solvent-to-sample ratio should be optimized for the specific matrix.
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Extraction: Tightly cap the tube and vortex vigorously. For more robust extraction, sonication in a cooled water bath can be employed.
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Centrifugation: Centrifuge the sample to pellet any solid material.
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Supernatant Transfer: Carefully transfer the solvent supernatant to a clean vial.
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Concentration (if necessary): If the sample needs to be concentrated, evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid heating to minimize this compound loss.
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Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument and transfer to an autosampler vial.
Data Presentation
Table 1: Comparison of Extraction Methods for Farnesol from Yeast Cultures
This table summarizes data for the related compound farnesol, providing insights into potential extraction efficiencies for this compound.
| Extraction Method | Farnesol Concentration in Crude Extract | Overall Recovery | Reference |
| Methanol/Hexane Solvent Extraction | 61-65% | Not specified | [8] |
| Poly(styrene-co-divinylbenzene) Beads | 76-77% | 94% (after purification) | [8] |
Visualizations
References
- 1. This compound CAS#: 19317-11-4 [m.chemicalbook.com]
- 2. 法尼醛,异构体混合物 technical | Sigma-Aldrich [sigmaaldrich.com]
- 3. farnesol, 4602-84-0 [thegoodscentscompany.com]
- 4. Which Samples Can Be Stored Above Freezing Temperature? - Inside Biobanking [thermofisher.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Farnesol-Induced Generation of Reactive Oxygen Species via Indirect Inhibition of the Mitochondrial Electron Transport Chain in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Separating Farnesal Isomers
Welcome to the technical support center for the analytical separation of farnesal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining their analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
This compound, a sesquiterpenoid aldehyde, exists as four geometric isomers: (2E,6E)-farnesal, (2E,6Z)-farnesal, (2Z,6E)-farnesal, and (2Z,6Z)-farnesal.[1][2] Due to their structural similarity, separating these isomers presents a significant analytical challenge, requiring careful method development and optimization.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the separation of this compound isomers.
Q1: Why are my this compound isomers co-eluting or showing poor resolution in HPLC?
A1: Co-elution is the most common challenge and typically stems from the high structural similarity and comparable physicochemical properties of the isomers.[4] If you are experiencing poor resolution, consider the following troubleshooting steps.
Q2: How does stationary phase chemistry impact the separation of this compound isomers?
A2: The choice of stationary phase is critical for resolving structurally similar isomers.
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C18 Columns: These are a good starting point and separate isomers primarily based on hydrophobicity.[3]
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Phenyl-Hexyl Columns: For isomers that are difficult to resolve on a C18 column, a phenyl-based stationary phase can provide alternative selectivity.[3] It leverages π-π interactions between the phenyl rings of the stationary phase and the double bonds in the this compound isomers, which can significantly enhance separation.[3][5]
Q3: What are the best practices for sample and standard preparation to ensure reliable results?
A3: Proper sample preparation is essential to protect your column and obtain reproducible data.
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Standard Preparation: Prepare individual stock solutions of this compound isomers (e.g., 1 mg/mL) in a solvent like acetonitrile. Create a mixed standard by diluting the stocks to a final concentration of 10-50 µg/mL in the initial mobile phase composition.[3]
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Sample Extraction: For complex matrices like fermentation broths, a liquid-liquid extraction with a non-polar solvent such as hexane is recommended to isolate the this compound.[3]
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Filtration: Always filter all samples and standards through a 0.22 µm PTFE syringe filter before injection. This prevents particulates from clogging the column and system components.[3]
Q4: I am using Gas Chromatography (GC) and experiencing issues. What should I check?
A4: GC is well-suited for volatile terpenes like this compound, but challenges like co-elution and thermal degradation can occur.[4][6]
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Co-elution: Similar to HPLC, co-elution is a common problem due to similar boiling points and polarities.[4] To improve separation, consider using a GC column with a different stationary phase (e.g., switching from a non-polar to a mid-polar or polar phase) or using a longer column with a smaller internal diameter to increase separation efficiency.[4]
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Analyte Degradation: this compound can be thermally labile. Degradation in a hot GC inlet can lead to inaccurate quantification.[4] To mitigate this, use a deactivated inlet liner to minimize active sites that could catalyze degradation.[4] Also, consider optimizing the injection temperature to be as low as possible while still ensuring efficient volatilization.
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Volatile Analyte Loss: Due to their volatility, this compound isomers can be lost during sample preparation and handling. It is advisable to keep samples cool to prevent such loss.[6]
Q5: Can Supercritical Fluid Chromatography (SFC) be an effective alternative for separating this compound isomers?
A5: Yes, SFC is a powerful technique for separating and purifying terpene isomers.[7]
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Advantages: SFC often provides higher loading capacity and shorter run times compared to GC. It uses lower operating temperatures, which is ideal for thermally sensitive compounds like this compound, improving recovery.[7] The use of non-toxic mobile phases like CO₂ and ethanol is another significant benefit, especially for compounds intended for human use.
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Application: SFC has proven efficient in separating enantiomeric forms of various terpenoids and can be a valuable tool for challenging isomer separations where HPLC and GC fall short.[7]
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols, primarily for farnesene isomers, serve as a robust starting point for developing and refining methods for this compound isomers due to their structural similarities.[3]
Protocol 1: Sample Preparation
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Standard Preparation :
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Liquid-Liquid Extraction (from aqueous matrix) :
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To 1 mL of the aqueous sample, add 1 mL of hexane.[3]
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Vortex the mixture vigorously for 2 minutes.[3]
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Centrifuge at 5,000 x g for 10 minutes to achieve phase separation.[3]
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Carefully transfer the upper hexane layer to a new vial.[3]
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Evaporate the hexane under a gentle stream of nitrogen.[3]
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Reconstitute the dried residue in the initial mobile phase for analysis.[3]
-
-
Filtration :
-
Filter all prepared standards and samples through a 0.22 µm PTFE syringe filter prior to injection.[3]
-
Protocol 2: UPLC Separation on a C18 Stationary Phase
This method is an excellent starting point, separating isomers based on hydrophobicity.[3]
| Parameter | Condition |
| Instrumentation | UPLC System with UV/PDA or Mass Spectrometric (MS) detector |
| Column | C18 column, 1.8 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0.0 min: 80% B5.0 min: 95% B7.0 min: 95% B7.1 min: 80% B10.0 min: 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection (UV) | 210 nm or 232 nm |
Protocol 3: HPLC Separation on a Phenyl-Hexyl Stationary Phase
This method is recommended for isomers that are difficult to resolve based on hydrophobicity alone, as it introduces alternative selectivity.[3]
| Parameter | Condition |
| Instrumentation | HPLC or UPLC System with UV/PDA or MS detector |
| Column | Phenyl-Hexyl column, 3.5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0.0 min: 85% B10.0 min: 100% B15.0 min: 100% B15.1 min: 85% B20.0 min: 85% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 210 nm or 232 nm |
| Detection (MS) | APCI, Positive Ion Mode |
Quantitative Data Summary
The following tables summarize the expected chromatographic performance for the separation of major farnesene isomers using the protocols described above. This data is illustrative and serves as a strong baseline for what can be expected when analyzing this compound isomers. Actual retention times may vary based on the specific system, column, and laboratory conditions.[3]
Table 1: Illustrative Performance of UPLC Method 1 (C18 Column) for Farnesene Isomers [3]
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. (E)-β-Farnesene |
| (Z,E)-α-Farnesene | 4.1 | 2.1 |
| (E,E)-α-Farnesene | 4.5 | 1.7 |
| (E)-β-Farnesene | 4.9 | - |
Table 2: Illustrative Performance of HPLC Method 2 (Phenyl-Hexyl Column) for Farnesene Isomers [3]
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. (E)-β-Farnesene |
| (Z,E)-α-Farnesene | 8.8 | 2.5 |
| (E,E)-α-Farnesene | 9.5 | 1.9 |
| (E)-β-Farnesene | 10.1 | - |
References
- 1. ScenTree - Farnesol (CAS N° 4602-84-0) [scentree.co]
- 2. ScenTree - Farnesol (CAS N° 4602-84-0) [scentree.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. labcompare.com [labcompare.com]
- 7. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
Stability testing of farnesal under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the stability testing of farnesal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation under varying pH and temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound Concentration Readings | 1. Sample Degradation: this compound, as a terpene aldehyde, can be susceptible to oxidation and isomerization, especially at elevated temperatures and in the presence of light. 2. Inadequate Sample Preparation: Improper dissolution or dilution can lead to non-homogenous samples. 3. Analytical Method Variability: Issues with the HPLC/GC system, such as column degradation or detector fluctuations. | 1. Prepare fresh samples for each analysis. Use amber vials and minimize exposure to light. Consider blanketing samples with an inert gas (e.g., nitrogen or argon). 2. Ensure complete dissolution of this compound in a suitable solvent before preparing dilutions. Vortex and sonicate if necessary. 3. Perform regular system suitability tests. Check column performance, and ensure the detector is properly calibrated. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Degradation Products: this compound may degrade into various byproducts under stress conditions (e.g., different pH, high temperature). 2. Isomerization: this compound has several isomers, and conversion between them can occur. 3. Contamination: Impurities in solvents, reagents, or from lab equipment. | 1. Conduct forced degradation studies to identify potential degradation products. Use a mass spectrometer (LC-MS or GC-MS) for peak identification. 2. Be aware of the potential for isomerization and, if necessary, use analytical methods capable of separating isomers. 3. Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. 3. Column Contamination: Buildup of contaminants on the column. | 1. Dilute the sample and re-inject. 2. Adjust the mobile phase composition or pH. For this compound, a non-polar stationary phase with a suitable organic mobile phase is often used. 3. Flush the column with a strong solvent or replace it if necessary. |
| Low Recovery of this compound | 1. Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces. 2. Volatility: this compound is a relatively volatile compound and can be lost during sample preparation, especially with heating. 3. Extraction Inefficiency: Incomplete extraction from the sample matrix. | 1. Use silanized glassware or polypropylene vials to minimize adsorption. 2. Avoid excessive heating during sample preparation. Keep samples sealed whenever possible. 3. Optimize the extraction method. Ensure the chosen solvent is appropriate for this compound and the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound under different pH conditions?
A1: While specific quantitative data for this compound is limited in publicly available literature, based on its structure as a terpene aldehyde, it is susceptible to:
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Acidic conditions: Isomerization of the double bonds and potential cyclization reactions.
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Basic conditions: Aldol condensation reactions or oxidation, especially in the presence of air.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the degradation of this compound. This can lead to increased rates of oxidation, isomerization, and polymerization. For long-term storage, it is recommended to keep this compound at low temperatures (e.g., 2-8°C or frozen) in a well-sealed container, protected from light.
Q3: What analytical techniques are most suitable for this compound stability studies?
A3: The choice of analytical technique depends on the specific requirements of the study. Commonly used methods for related compounds like farnesol, which can be adapted for this compound, include:
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High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is a powerful tool for quantifying this compound and identifying degradation products.[1][2][3]
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Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector is suitable for analyzing volatile compounds like this compound.
Q4: How can I prepare this compound samples for stability testing at different pH values?
A4: To prepare samples for pH stability testing, follow this general procedure:
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Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 9).
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Add a small, known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. The amount of organic solvent should be kept to a minimum to avoid altering the buffer's properties.
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Incubate the samples at the desired temperature for specific time points.
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At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze using a validated analytical method.
Q5: What are the key parameters to validate in an analytical method for this compound stability testing?
A5: According to ICH guidelines, a stability-indicating analytical method should be validated for:
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Specificity: The ability to accurately measure this compound in the presence of its degradation products.
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Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound.
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
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Range: The concentration interval over which the method is precise, accurate, and linear.
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Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Hypothetical this compound Stability Data under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 | |
| 6 | 65.7 | 34.3 | |
| 24 | 30.1 | 69.9 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 2 | 78.9 | 21.1 | |
| 6 | 50.3 | 49.7 | |
| 24 | 15.8 | 84.2 | |
| 3% H₂O₂ at 25°C | 0 | 100.0 | 0.0 |
| 2 | 92.5 | 7.5 | |
| 6 | 78.1 | 21.9 | |
| 24 | 55.4 | 44.6 | |
| Heat at 80°C | 0 | 100.0 | 0.0 |
| 24 | 90.7 | 9.3 | |
| 72 | 75.2 | 24.8 | |
| 168 | 58.9 | 41.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
-
Materials:
-
This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Water, HPLC grade
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pH meter
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Calibrated oven/water bath
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HPLC-DAD or HPLC-MS system
-
-
Procedure:
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Acid Hydrolysis: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 0.1 M HCl to the desired concentration. Incubate at 60°C.
-
Base Hydrolysis: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 0.1 M NaOH to the desired concentration. Incubate at 60°C.
-
Oxidative Degradation: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 3% H₂O₂ to the desired concentration. Keep at room temperature.
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Thermal Degradation: Store a solid sample of this compound in a calibrated oven at 80°C.
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Sample Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Mandatory Visualization
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 2. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing matrix effects in farnesal quantification by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of farnesal by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] In complex biological matrices like plasma, urine, or cell culture media, components such as salts, lipids, and proteins are common sources of matrix effects.[4]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Several methods can be employed to assess matrix effects. A common qualitative method is post-column infusion , where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration.[4] A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?
A3: The three main strategies to combat matrix effects are:
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Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[5]
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Chromatographic Separation: Modifying your liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Calibration Strategies: Employing an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most effective approaches include the use of an internal standard (ideally a stable isotope-labeled version of this compound) and matrix-matched calibration curves.[1]
Q4: What is an internal standard and which one should I use for this compound?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. It helps to correct for variability during sample preparation and analysis, including matrix effects.[6] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound. A SIL IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[7] If a deuterated this compound is not available, a structurally similar compound that does not occur naturally in the samples can be used, but it may not compensate for matrix effects as effectively.[8] For the related compound farnesol, 1-tetradecanol has been used as an internal standard in GC-based analysis.[9]
Q5: What is matrix-matched calibration?
A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is identical to the study samples and has been processed using the same sample preparation method. This approach helps to ensure that the calibrators and the unknown samples experience the same matrix effects, leading to more accurate quantification.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility of this compound signal between replicate injections of the same sample. | Inconsistent matrix effects. High sample-to-sample variability in matrix composition. | - Improve sample cleanup to remove more interfering components. - Use a stable isotope-labeled internal standard (e.g., deuterated this compound). - Check for and address any issues with the autosampler. |
| Low recovery of this compound after sample preparation. | Inefficient extraction method. This compound degradation during sample processing. This compound binding to labware or filter membranes.[9] | - Optimize the extraction solvent and pH for LLE or SPE. - Evaluate different SPE sorbents. - Assess the stability of this compound under your sample processing conditions (e.g., temperature, light exposure).[11][12] - Use polypropylene labware to minimize adsorption. |
| Significant ion suppression observed. | Co-elution of matrix components (e.g., phospholipids in plasma). High salt concentration in the final extract. | - Enhance sample preparation to specifically remove the interfering compounds (e.g., phospholipid removal plates). - Optimize the chromatographic method to separate this compound from the suppression zone. - Dilute the sample extract, if sensitivity allows. |
| Ion enhancement leading to overestimation of this compound concentration. | Co-eluting compounds that improve the ionization efficiency of this compound. | - Improve chromatographic separation. - Implement a more effective sample cleanup procedure. - Utilize matrix-matched calibration and a suitable internal standard. |
| This compound peak splitting or shifting retention time in some samples. | Matrix components interacting with this compound on the analytical column. Overloading of the analytical column with matrix components. | - Improve sample cleanup to reduce the load of matrix components. - Use a guard column to protect the analytical column. - Dilute the sample extract before injection. |
| No commercially available deuterated this compound internal standard. | This compound is a less common analyte for which a SIL standard has not been synthesized commercially. | - Consider custom synthesis of a deuterated this compound standard.[13] - Carefully select a structural analog as an internal standard and thoroughly validate its performance in compensating for matrix effects. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a method for a farnesyl transferase inhibitor and should be optimized for this compound.[14]
-
Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of internal standard solution.
-
SPE Cartridge Conditioning: Condition a cyano SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation for this compound from Cell Pellets
This protocol is adapted from a method for farnesol and should be optimized for this compound.[15]
-
Sample Preparation: To a cell pellet, add a known volume of a suitable lysis buffer and the internal standard.
-
Protein Precipitation: Add three volumes of cold acetonitrile to the cell lysate.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): If higher sensitivity is required, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effects in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)a | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85 ± 7 | 65 ± 12 (Suppression) | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92 ± 5 | 88 ± 9 (Suppression) | < 10 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 97 ± 6 (Minimal Effect) | < 5 |
a) Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. Data are hypothetical and for illustrative purposes.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijisrt.com [ijisrt.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 13. youtube.com [youtube.com]
- 14. LC-MS/MS determination of a farnesyl transferase inhibitor in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Quorum-Sensing Molecule Farnesol: A Potent Regulator of Microbial Virulence
A Comparative Guide for Researchers and Drug Development Professionals
Farnesol, a sesquiterpene alcohol, is a well-established quorum-sensing molecule, primarily studied in the fungus Candida albicans. Its role extends beyond fungal communication, demonstrating significant capabilities in down-regulating virulence factors across a spectrum of clinically relevant pathogens, including the bacterium Staphylococcus aureus and Pseudomonas aeruginosa. This guide provides a comparative overview of farnesol's efficacy in attenuating virulence, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Farnesol's Anti-Virulence Activity
The following tables summarize the quantitative effects of farnesol on various virulence factors from key studies.
Table 1: Effect of Farnesol on Biofilm Formation
| Pathogen | Farnesol Concentration | Biofilm Inhibition (%) | Reference |
| Candida albicans | 300 µM | 100% | [1][2] |
| Staphylococcus aureus (MSSA) | 100 µM | Minimal biofilm formation | [3] |
| Staphylococcus aureus (MRSA) | 100 µM | Minimal biofilm formation | [3] |
| Staphylococcus epidermidis | 0.5 mM | Significant decrease in biovolume, substratum coverage, and mean thickness | [4][5] |
| Mixed Biofilm (C. albicans & S. aureus MSSA) | 125 µM | 50% (MBIC50) | [6] |
| Mixed Biofilm (C. albicans & S. aureus MRSA) | 250 µM | 50% (MBIC50) | [6] |
| Pseudomonas aeruginosa | 90 µg/mL | ~40% reduction in metabolic activity | [7] |
Table 2: Effect of Farnesol on Other Virulence Factors
| Pathogen | Virulence Factor | Farnesol Concentration | Effect | Reference |
| Candida albicans | Yeast-to-hyphae transition | >100 µM | Blocks morphological shift | [6] |
| Candida albicans | Secreted Aspartyl Proteinases (Sap2, 4-6) | 100-300 µM | Significant downregulation of mRNA expression | [8][9] |
| Pseudomonas aeruginosa | Pyocyanin production | Not specified | Decreased production | [10] |
| Pseudomonas aeruginosa | Hemolysin production | Not specified | Inhibition (to a lesser extent than tyrosol) | [11][12] |
| Staphylococcus aureus | Staphyloxanthin | Not specified | Loss of pigment | [13] |
Key Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effect of farnesol on virulence factors.
Biofilm Formation Assay (Crystal Violet Staining)
This method provides a quantitative measure of biofilm biomass.
-
Pathogen Culture: Grow the microbial strain (e.g., S. aureus, P. aeruginosa, C. albicans) in an appropriate liquid medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Treatment: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Add farnesol at various concentrations to the designated wells. Include a solvent control (e.g., DMSO or methanol) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining: Discard the crystal violet solution and wash the wells again with PBS. Air dry the plate. Add 200 µL of 30% (v/v) acetic acid or ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol is used to determine the effect of farnesol on the expression of virulence-related genes.
-
Experimental Setup: Grow the pathogen in the presence and absence of farnesol as described in the biofilm assay or in planktonic culture.
-
RNA Extraction: Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target virulence genes (e.g., SAP2, SAP4, SAP5, SAP6 in C. albicans) and a housekeeping gene for normalization (e.g., ACT1). The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in farnesol-treated samples compared to the control using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the molecular mechanisms and experimental processes described in the literature.
Caption: Farnesol inhibits the Ras1-cAMP signaling pathway in Candida albicans.
Caption: Farnesol interferes with PQS quorum sensing in Pseudomonas aeruginosa.
Caption: Experimental workflow for quantifying biofilm formation.
Conclusion and Future Directions
The collective evidence strongly supports the role of farnesol as a potent down-regulator of virulence factors in a variety of microbial pathogens. Its ability to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance, and to interfere with specific virulence-associated signaling pathways, makes it an attractive candidate for further investigation in drug development. Farnesol's potential as an adjuvant therapy, enhancing the efficacy of conventional antibiotics, warrants particular attention.[6][14] Future research should focus on optimizing delivery mechanisms to enhance its bioavailability and stability in vivo, as well as exploring its synergistic effects with a broader range of antimicrobial agents. The detailed mechanisms of its action on bacterial systems also require further elucidation to fully harness its therapeutic potential.
References
- 1. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Farnesol Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesol, a fungal quorum-sensing molecule triggers Candida albicans morphological changes by downregulating the expression of different secreted aspartyl proteinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesol, a common sesquiterpene, inhibits PQS production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Tyrosol and Farnesol on Virulence and Antibiotic Resistance of Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Farnesol and Farnesal in Fungal Quorum Sensing
A comprehensive analysis of farnesol's established role in regulating fungal virulence, with a notable absence of data for its aldehyde counterpart, farnesal.
For inquiries into the quorum sensing dynamics of fungal pathogens, particularly Candida albicans, research has overwhelmingly focused on the sesquiterpene alcohol, farnesol. It is a well-documented quorum-sensing molecule that plays a pivotal role in regulating key virulence traits such as the morphological transition between yeast and hyphal forms and the formation of biofilms. In contrast, a thorough review of existing scientific literature reveals a significant gap in our understanding of this compound, the corresponding aldehyde, and its potential role in these critical cellular processes. This guide, therefore, presents a detailed overview of the experimental data supporting farnesol's activity and highlights the current void of comparable information for this compound.
Farnesol: A Potent Inhibitor of Candida albicans Virulence Factors
Farnesol has been extensively studied for its concentration-dependent effects on Candida albicans, a common opportunistic fungal pathogen. Its primary functions in quorum sensing include the inhibition of both biofilm formation and the yeast-to-hypha morphological switch, a critical step in tissue invasion.
Data Presentation: Quantitative Effects of Farnesol
The following tables summarize the quantitative data from various studies on the inhibitory effects of farnesol on C. albicans biofilm formation and the expression of key virulence-related genes.
| Farnesol Concentration | Effect on C. albicans Biofilm Formation | Reference Strain(s) | Assay Method | Citation |
| 300 µM | Complete inhibition of biofilm formation when added at the start of cell adherence. | Not Specified | Microscopic and colorimetric (XTT) | [1] |
| 37% to 90% reduction | Inhibition of single-species biofilm biomass. | Not Specified | Total biomass quantification | [2] |
| 1.3 - 4.2 log10 reduction | Reduction in viable cells (CFUs) in single-species biofilms. | Not Specified | Colony Forming Unit (CFU) counting | [2] |
| 1-2 mM (MIC) | Minimum inhibitory concentration for 82.4% of clinical isolates. | Clinical Isolates | Broth microdilution | [3] |
| 3 mM | >50% inhibition when added at the beginning of biofilm formation. | ATCC 10231 and clinical isolates | Crystal violet staining | [4] |
| Farnesol Concentration | Gene | Effect on Gene Expression (qRT-PCR) | Reference Strain(s) | Citation |
| 300 µM | HWP1 (Hyphal Wall Protein 1) | Significant decrease in expression. | Not Specified | [5][6] |
| 300 µM | SAP6 (Secreted Aspartyl Protease 6) | Significant decrease in expression. | Not Specified | [5][6] |
| 10, 100, and 300 µM | SAP2, SAP4, SAP5, SAP6 | Significant decrease in mRNA expression. | Farnesol-deficient strain | [7][8] |
| MIC and sub-MIC | EFG1, BCR1 | Decreased expression in strong biofilm-forming isolates. | Clinical Isolates | [3] |
Signaling Pathway of Farnesol in Candida albicans
Farnesol exerts its inhibitory effects on hyphal development primarily through the modulation of the Ras1-cAMP-PKA signaling pathway. By inhibiting the adenylyl cyclase Cyr1, farnesol prevents the accumulation of cyclic AMP (cAMP), a key second messenger required for the activation of protein kinase A (PKA) and subsequent downstream signaling that promotes hyphal growth.
References
- 1. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Investigation of the Effect of Farnesol on Biofilm Formation by Candida albicans and Candida parapsilosis Complex Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosol and farnesol on Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Farnesol on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
- 6. iem.modares.ac.ir [iem.modares.ac.ir]
- 7. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesol, a fungal quorum-sensing molecule triggers Candida albicans morphological changes by downregulating the expression of different secreted aspartyl proteinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Biofilm Potential of Farnesal Isomers: A Comparative Guide
A comprehensive review of current research indicates that while farnesol, a quorum-sensing molecule, demonstrates significant anti-biofilm efficacy against a range of pathogenic microorganisms, comparative studies detailing the specific activities of its various isomers are limited. The available literature predominantly focuses on the anti-biofilm properties of the trans,trans ((E,E))-farnesol isomer, establishing it as a potent inhibitor of biofilm formation, particularly in Candida albicans and Staphylococcus aureus.
This guide synthesizes the existing experimental data on the anti-biofilm efficacy of farnesol, with a primary focus on the well-documented (E,E)-farnesol. It provides researchers, scientists, and drug development professionals with a concise overview of its quantitative effects, the experimental protocols for assessing its activity, and insights into its molecular mechanisms of action.
Quantitative Assessment of (E,E)-Farnesol Anti-Biofilm Efficacy
The anti-biofilm activity of (E,E)-farnesol has been quantified against several key pathogens. The following table summarizes the key findings from in vitro studies.
| Microorganism | Farnesol Concentration | Observed Effect |
| Candida albicans | 300 µM | Complete inhibition of biofilm formation when added at the initial adherence phase.[1] |
| Candida albicans | 30 µM | Decreased expression of the hypha-specific wall protein gene HWP1.[1] |
| Candida albicans | 12.5 mM | Significant reduction in Colony Forming Units (CFU/mL) with twice-daily treatment.[2] |
| Staphylococcus aureus (MSSA) | 125 µM | Minimal Biofilm Inhibitory Concentration (MBIC50) for single-species biofilms. |
| S. aureus (MRSA) | 250 µM | MBIC50 for single-species biofilms. |
| S. epidermidis | 0.625 to 2.5 mM | Effective Dose (ED50) range for biofilm inhibition.[3] |
Experimental Protocols
The evaluation of farnesol's anti-biofilm properties typically involves a series of standardized in vitro assays. The following is a detailed methodology synthesized from multiple studies.
Microorganism and Culture Conditions
Bacterial or fungal strains, such as Candida albicans (e.g., SC5314) or Staphylococcus aureus, are cultured in appropriate growth media (e.g., Sabouraud Dextrose Broth for C. albicans, Tryptic Soy Broth for S. aureus) at 37°C.
Biofilm Formation Assay
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable medium, such as RPMI 1640 for C. albicans.
-
Adhesion Phase: The microbial suspension is added to the wells of a microtiter plate and incubated for a specific period (e.g., 90 minutes) to allow for cell adherence.
-
Biofilm Growth: Non-adherent cells are removed, and fresh medium containing varying concentrations of the farnesal isomer to be tested is added to the wells. Control wells with no farnesol are also included. The plates are then incubated for 24-48 hours to allow for biofilm formation.
Quantification of Biofilm Inhibition
Biofilm inhibition is commonly assessed using the following methods:
-
Crystal Violet (CV) Staining: This method quantifies the total biofilm biomass. After removing the planktonic cells, the biofilm is stained with crystal violet, followed by washing and solubilization of the stain. The absorbance is then measured to determine the amount of biofilm.
-
XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm. The tetrazolium salt XTT is reduced by metabolically active cells to a formazan product, and the color change is quantified spectrophotometrically.[1]
-
Colony Forming Unit (CFU) Counting: To determine the number of viable cells within the biofilm, the biofilm is physically disrupted, and the resulting cell suspension is serially diluted and plated on appropriate agar plates. The number of colonies is then counted after incubation.[2]
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of action of farnesol, the following diagrams are provided.
Caption: General experimental workflow for assessing anti-biofilm activity.
Caption: (E,E)-Farnesol signaling pathway in Candida albicans.
Mechanism of Action
In Candida albicans, (E,E)-farnesol acts as a quorum-sensing molecule that inhibits the yeast-to-hypha transition, a critical step in biofilm formation. It achieves this by targeting the Ras1-cAMP-PKA signaling pathway. Specifically, farnesol has been shown to inhibit the activity of adenylyl cyclase (Cyr1), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and the transcription factor EFG1. The reduced activity of EFG1 results in decreased expression of hypha-specific genes, such as HWP1, which encodes a hyphal wall protein essential for filamentation and biofilm integrity.[1]
In bacterial species like Staphylococcus aureus, farnesol is thought to disrupt the integrity of the cell membrane, leading to increased permeability and cell death. This disruption can also enhance the susceptibility of the bacteria to conventional antibiotics.
Conclusion
The available scientific evidence strongly supports the anti-biofilm activity of (E,E)-farnesol against clinically relevant pathogens. Its ability to inhibit biofilm formation at various stages, from initial adhesion to mature biofilm maintenance, makes it a promising candidate for further investigation as a standalone or adjunct therapeutic agent. However, to fully understand the structure-activity relationship and to potentially identify more potent anti-biofilm agents, direct comparative studies of all this compound isomers are warranted. Future research should focus on quantifying the anti-biofilm efficacy of (Z,E), (E,Z), and (Z,Z) isomers to provide a complete picture of their therapeutic potential.
References
A Comparative Guide to Quorum Sensing Molecules in Candida albicans: Farnesol vs. Tyrosol
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
This guide provides a detailed, objective comparison of the primary quorum-sensing molecules (QSMs) in Candida albicans: farnesol and tyrosol. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding their distinct roles and mechanisms of action in regulating C. albicans virulence, biofilm formation, and morphogenesis.
Introduction to Quorum Sensing in Candida albicans
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression in response to population density. In the opportunistic fungal pathogen Candida albicans, QS plays a pivotal role in regulating key virulence traits, including the morphological transition between yeast and hyphal forms and the formation of biofilms. This regulation is largely orchestrated by the secretion and detection of small signaling molecules. The two most extensively studied QSMs in C. albicans are farnesol and tyrosol, which exhibit antagonistic effects on fungal morphology and biofilm development.[1][2] Understanding the interplay between these molecules is crucial for developing novel antifungal therapies that target virulence without directly killing the fungus, a strategy that may reduce the emergence of drug resistance.
Comparative Analysis of Farnesol and Tyrosol
Farnesol and tyrosol exert opposing effects on C. albicans morphogenesis. Farnesol is known to inhibit the yeast-to-hyphal transition, a critical step in biofilm formation and tissue invasion, while tyrosol promotes this transition.[1][2]
Effects on Biofilm Formation
Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents and host immune responses. The formation of C. albicans biofilms is intricately linked to the yeast-to-hypha morphological switch.
Farnesol: At physiological concentrations, farnesol inhibits biofilm formation primarily by preventing the initial yeast-to-hyphal transition.[3][4] Higher, supraphysiological concentrations of farnesol have been shown to have a direct inhibitory effect on both the formation and maturation of biofilms.[4] The inhibitory effect of farnesol is concentration-dependent. For instance, preincubation with 300 μM farnesol can completely inhibit biofilm formation.[3]
Tyrosol: In contrast, tyrosol stimulates germ tube formation and hyphal development, particularly in the early to intermediate stages of biofilm growth.[5] However, at very high, non-physiological concentrations (in the millimolar range), tyrosol has also been reported to inhibit biofilm formation.[6]
The following table summarizes the quantitative effects of farnesol and tyrosol on C. albicans biofilm formation as reported in various studies.
| Quorum-Sensing Molecule | Concentration | Effect on Biofilm Formation | Reference Strain(s) | Citation |
| Farnesol | 3 µM | Minimal inhibition | SC5314 | [3] |
| Farnesol | 30 µM | Partial inhibition, presence of pseudohyphae | SC5314 | [3] |
| Farnesol | 300 µM | Complete inhibition of biofilm formation | SC5314 | [3] |
| Farnesol | 125 µM (MBIC₅₀) | 50% inhibition of single-species biofilm | Clinical Isolate | [7] |
| Farnesol | 1-3 mM | >50% inhibition when added at the start of biofilm formation | ATCC 10231 & Clinical Isolates | [1][4] |
| Tyrosol | 50 µM | Stimulates hyphal production in early biofilm (2-6h) | GDH 2346 | |
| Tyrosol | 6-8 mM | Significant inhibition of biofilm formation | ATCC 10231 & Clinical Isolates | [4] |
| Tyrosol | 20 mM | >80% inhibition when added at the start of biofilm formation | ATCC 10231 & Clinical Isolates | [1][4] |
Effects on Morphogenesis (Yeast-to-Hypha Transition)
The dimorphic nature of C. albicans, switching between a unicellular yeast form and a filamentous hyphal form, is a key virulence factor.
Farnesol: Farnesol is a potent inhibitor of the yeast-to-hyphal transition. This effect is observed at micromolar concentrations and is a classic example of quorum sensing, where high cell densities lead to the accumulation of farnesol, thereby maintaining the yeast morphology. This inhibition is mediated through the suppression of the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway.
Tyrosol: Conversely, tyrosol promotes the yeast-to-hyphal transition by stimulating the formation of germ tubes, the initial outgrowths from yeast cells that develop into hyphae.[2] This effect is particularly evident at lower cell densities where the inhibitory concentration of farnesol has not yet been reached.
| Quorum-Sensing Molecule | Concentration | Effect on Morphogenesis | Citation |
| Farnesol | 30-35 µM | 50% inhibition of germ tube formation | |
| Farnesol | >100 µM | Blocks the morphological shift from yeast to hyphae | [7] |
| Tyrosol | Micromolar concentrations | Stimulates germ tube formation | [2] |
Signaling Pathways
The antagonistic effects of farnesol and tyrosol are rooted in their distinct interactions with cellular signaling pathways that control morphogenesis.
Farnesol Signaling: Farnesol's inhibitory effect on hyphal development is primarily mediated through the inhibition of the Ras1-cAMP-PKA signaling pathway. Farnesol has been shown to directly inhibit the adenylyl cyclase, Cyr1p, a key enzyme in the production of cAMP. This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA) and downstream transcription factors like Efg1, a critical regulator of hyphal development.
Tyrosol Signaling: The precise signaling pathway for tyrosol's stimulatory effect on hyphal growth is less well-defined compared to that of farnesol. It is understood to act antagonistically to farnesol, suggesting it may positively influence pathways that promote filamentation, potentially by counteracting the inhibitory signals generated by farnesol at low concentrations.
Experimental Protocols
This section provides an overview of common methodologies used to study the effects of farnesol and tyrosol on C. albicans.
Biofilm Formation and Inhibition Assay
This protocol is used to quantify the ability of C. albicans to form biofilms and to assess the inhibitory effects of quorum-sensing molecules.
Materials:
-
C. albicans strain (e.g., SC5314)
-
RPMI 1640 medium
-
96-well flat-bottom microtiter plates
-
Farnesol and Tyrosol stock solutions
-
Phosphate-buffered saline (PBS)
-
For quantification:
-
Crystal Violet (0.1% w/v) and 30% acetic acid
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione
-
Procedure:
-
Cell Preparation: Culture C. albicans overnight in a suitable broth medium. Wash the cells with PBS and resuspend in RPMI 1640 to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation:
-
Add 100 µL of the standardized cell suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing the desired concentrations of farnesol or tyrosol. Include appropriate solvent controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Biofilm Quantification:
-
Crystal Violet Method:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air dry the plate and stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air dry.
-
Destain the biofilms with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Reduction Assay:
-
Wash the wells twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the supernatant at 490 nm.
-
-
Germ Tube Formation Assay
This assay is used to assess the effect of QSMs on the yeast-to-hypha transition.
Materials:
-
C. albicans strain
-
Fetal Bovine Serum (FBS) or other germ tube induction medium (e.g., Spider medium)
-
Farnesol and Tyrosol stock solutions
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Prepare a light suspension of C. albicans yeast cells in 0.5 mL of FBS.
-
Add the desired concentration of farnesol or tyrosol to the cell suspension.
-
Incubate the tubes at 37°C for 2-3 hours.
-
Place a drop of the suspension on a microscope slide, cover with a coverslip, and observe under a microscope.
-
Count the number of yeast cells that have formed germ tubes versus those that remain as budding yeasts. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the parent yeast cell and lacks a constriction at its point of origin.
Quantification of Endogenous QSMs
This protocol outlines a general method for extracting and quantifying farnesol and tyrosol from C. albicans cultures.
Materials:
-
C. albicans culture
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system
-
Farnesol and Tyrosol standards
Procedure:
-
Grow C. albicans in a liquid culture to the desired growth phase.
-
Separate the cells from the supernatant by centrifugation.
-
Extract the QSMs from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract.
-
Analyze the extract using GC-MS or HPLC by comparing the retention times and mass spectra (for GC-MS) or UV absorbance (for HPLC) to those of pure farnesol and tyrosol standards.
-
Quantify the amount of each QSM based on a standard curve.
Conclusion
Farnesol and tyrosol are key quorum-sensing molecules in Candida albicans that exert antagonistic control over the critical virulence traits of morphogenesis and biofilm formation. Farnesol acts as an inhibitor of the yeast-to-hyphal transition, thereby impeding biofilm development, primarily through the suppression of the Ras1-cAMP-PKA signaling pathway. In contrast, tyrosol promotes filamentation, especially in the initial stages of biofilm formation. The concentration-dependent and opposing actions of these molecules highlight the complexity of quorum sensing in C. albicans. A thorough understanding of these signaling systems and the experimental methodologies to study them is essential for the development of novel anti-virulence strategies to combat C. albicans infections. While this guide focuses on farnesol and tyrosol, the potential for other, yet to be fully characterized, quorum-sensing molecules in C. albicans remains an active area of research.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. diagnolab.com.na [diagnolab.com.na]
- 5. Frontiers | Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism: An In Silico and In Vitro Study [frontiersin.org]
- 6. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Farnesal's Double-Edged Sword: A Comparative Analysis of its Impact on Fungal and Bacterial Cells
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the differential effects of farnesal on fungal and bacterial cells. This guide synthesizes key experimental findings, providing a clear overview of this compound's distinct mechanisms of action, supported by quantitative data and detailed experimental protocols. This analysis highlights this compound's potential as a targeted antimicrobial agent, with notably different outcomes in prokaryotic and eukaryotic microbial cells.
Executive Summary
This compound, a sesquiterpenoid alcohol, exhibits significant antimicrobial properties, but its effects diverge considerably between fungal and bacterial cells. In fungi, particularly the pathogenic yeast Candida albicans, this compound acts as a quorum-sensing molecule that primarily inhibits the morphological transition from yeast to hyphal form, a critical step in virulence and biofilm formation.[1][2][3] At higher concentrations, it can induce apoptosis-like cell death.[4][5] Conversely, in bacteria, especially Gram-positive species like Staphylococcus aureus, this compound's primary mode of action is the disruption of the cell membrane's integrity, leading to increased permeability and cell death.[6][7][8][9] It is generally less effective against Gram-negative bacteria.[6] This guide delves into the experimental evidence that substantiates these differential effects.
Quantitative Comparison of this compound's Antimicrobial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data for this compound against representative fungal and bacterial species.
Table 1: this compound Activity Against Fungal Cells
| Fungal Species | Effect | Concentration | Reference |
| Candida albicans | Inhibition of yeast-to-hyphae transition | 1-5 µM | [10] |
| Candida albicans | Inhibition of biofilm formation | 30-300 µM | [11] |
| Candida albicans | Apoptosis induction | 100-200 µM | [5] |
| Paracoccidioides brasiliensis | Minimum Inhibitory Concentration (MIC) | 25 µM | [12] |
| Paracoccidioides brasiliensis | Minimum Lethal Concentration (MLC) | ~30 µM | [12] |
| Aspergillus flavus | Inhibition of germination and growth | Not specified | [4] |
Table 2: this compound Activity Against Bacterial Cells
| Bacterial Species | Effect | Concentration | Reference |
| Staphylococcus aureus (MSSA & MRSA) | Inhibition of biofilm formation | 100 µM (22 µg/ml) | [13] |
| Staphylococcus aureus | Synergistic with gentamicin to reduce biofilm | 100 µM (22 µg/ml) | [8][14] |
| Staphylococcus aureus | Complete eradication (nano-formulation) | Not specified | [7] |
| Pseudomonas aeruginosa | Inhibition of biofilm formation | 0.5 mg/mL | [6] |
Differential Mechanisms of Action
This compound's impact on microbial cells is governed by distinct molecular interactions. In fungi, it modulates specific signaling pathways, while in bacteria, it causes direct physical damage to the cell envelope.
Fungal Cells: A Quorum-Sensing Modulator
In Candida albicans, this compound functions as a quorum-sensing molecule, regulating the yeast-to-hyphae morphological switch.[1][15] This transition is crucial for the fungus's virulence and its ability to form biofilms. This compound achieves this by inhibiting the Ras1-cAMP signaling pathway.[16][17] At higher concentrations, this compound can trigger an apoptosis-like cascade, involving the generation of reactive oxygen species (ROS), metacaspase activation, and DNA fragmentation.[4][5]
Bacterial Cells: A Membrane-Disrupting Agent
In contrast, this compound's effect on bacteria is more direct and destructive. It primarily targets the cell membrane, leading to increased permeability and leakage of cellular contents.[7][8][9] This disruption of the membrane potential ultimately results in cell death.[7] This mechanism is particularly effective against Gram-positive bacteria like S. aureus. This compound's hydrophobic nature allows it to accumulate in the bacterial membrane, causing this disruptive effect.[7][13] Furthermore, this compound has been shown to interfere with the synthesis of glycan in the biofilm matrix, thereby impairing biofilm establishment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.
General Experimental Workflow
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).
-
Inoculate each well with a standardized suspension of the microbial cells (e.g., 1 x 10^5 CFU/mL).
-
Include positive (no this compound) and negative (no microbes) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
Biofilm Formation Assay
-
Method: Crystal violet staining.
-
Procedure:
-
Grow microbial cells in a 96-well plate in the presence of varying concentrations of this compound for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify the biofilm biomass.
-
Membrane Integrity Assay
-
Method: Ethidium bromide uptake assay.
-
Procedure:
-
Treat a suspension of microbial cells with different concentrations of this compound for a defined period (e.g., 2 hours).
-
Add ethidium bromide, a fluorescent dye that can only enter cells with compromised membranes, to the cell suspensions.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.[9]
-
Reactive Oxygen Species (ROS) Quantification
-
Method: Fluorescent probe-based detection.
-
Procedure:
-
Treat microbial cells with this compound for the desired time.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.[18]
-
Conclusion
The differential effects of this compound on fungal and bacterial cells underscore its potential as a nuanced antimicrobial agent. Its ability to disrupt fungal virulence by inhibiting morphogenesis at low concentrations, and its direct bactericidal action through membrane disruption, present exciting avenues for the development of novel therapeutic strategies. Further research into optimizing its delivery and exploring synergistic combinations with existing antibiotics could unlock its full clinical potential in combating microbial infections.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development [mdpi.com]
- 8. Effect of farnesol on Staphylococcus aureus biofilm formation and antimicrobial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and Toxicity of Farnesol towards Candida albicans Are Dependent on Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of Staphylococcus aureus Response to Antimicrobials by the Candida albicans Quorum Sensing Molecule Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The fungal quorum-sensing molecule, farnesol, regulates the immune response of vaginal epithelial cells against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Quantification of Reactive Oxygen Species in Neutrophils Infected with Meningitic Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol's Transcriptomic Impact on Candida: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of farnesal on Candida species. It offers a synthesis of current experimental data, detailed methodologies, and visual representations of key cellular pathways, offering insights into farnesol's potential as an antifungal agent.
Farnesol, a quorum-sensing molecule produced by Candida species, plays a significant role in regulating morphogenesis, biofilm formation, and virulence. Understanding its impact on the fungal transcriptome is crucial for evaluating its therapeutic potential, both as a standalone agent and in combination with existing antifungal drugs. This guide compares the transcriptomic response of Candida to farnesol with other treatments, drawing on data from studies on Candida albicans and the emerging multidrug-resistant pathogen, Candida auris.
Quantitative Transcriptomic Data: A Comparative Overview
The following tables summarize the differential gene expression in Candida species upon treatment with farnesol and its comparators.
Table 1: Comparative Transcriptional Changes in Candida auris Biofilms Treated with Farnesol and Tyrosol
| Gene Category | Farnesol-Treated | Tyrosol-Treated |
| Biofilm-related | Downregulation of genes involved in adhesion and matrix formation | More pronounced downregulation of biofilm-related genes compared to farnesol |
| Ergosterol Biosynthesis | Downregulation of key genes in the ergosterol pathway | Significant downregulation of ergosterol biosynthesis genes |
| Glycolysis | Downregulation of glycolytic pathway genes | Stronger downregulation of glycolysis-related genes than farnesol |
| Iron Metabolism | Downregulation of genes related to iron acquisition and homeostasis | Significant downregulation of iron metabolism genes |
| Autophagy | Modulation of autophagy-related genes | Pronounced modulation of autophagy-related genes |
Data synthesized from a comparative transcriptomic analysis of C. auris biofilms.[1][2][3]
Table 2: Effect of Farnesol on Key Gene Expression in Candida Species
| Gene | Candida Species | Treatment Condition | Effect on Gene Expression | Reference |
| HWP1 | C. albicans | 300µM Farnesol | Significant decrease | [4] |
| SAP6 | C. albicans | 300µM Farnesol | Significant decrease | [4] |
| ERG11 | C. albicans | Farnesol-treated biofilm | Downregulation | [5] |
| ERG1, ERG3, ERG6, ERG25 | C. albicans | Farnesol-treated biofilm | Downregulation | [5] |
| CDR1 | C. auris | Farnesol + Fluconazole | Significant decrease | [6] |
| ERG11 | C. auris | Farnesol + Fluconazole | Downregulation | [6] |
| TUP1, CRK1, PDE2 | C. albicans | 40 µM Farnesol on biofilm | Downregulation | [7] |
| FCR1, PDR16 | C. albicans | 40 µM Farnesol on biofilm | Upregulation | [7] |
| CSH1 | C. albicans | 40 µM Farnesol on biofilm | Downregulation | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the transcriptomic analysis of farnesol-treated Candida.
RNA Sequencing of Candida auris Biofilms
This protocol outlines the steps for analyzing the transcriptomic profile of C. auris biofilms treated with farnesol.
-
Biofilm Formation: C. auris biofilms are cultured on a suitable substrate (e.g., polystyrene plates) in RPMI 1640 medium.
-
Farnesol Treatment: Mature biofilms are treated with a specific concentration of farnesol (e.g., 75 µM) for a defined period (e.g., 24 hours). An untreated biofilm serves as the control.[1]
-
RNA Extraction: Total RNA is isolated from both treated and untreated biofilms using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA extraction kit.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometry.
-
Library Preparation and Sequencing: High-quality RNA is used to construct sequencing libraries, which are then sequenced on a high-throughput platform (e.g., Illumina).[1]
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the C. auris reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the farnesol-treated group compared to the control.[2]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is used to validate the results obtained from RNA sequencing.
-
RNA to cDNA Conversion: A subset of the extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Specific primers are designed for the target genes of interest (e.g., CDR1, ERG11) and a housekeeping gene (e.g., ACT1) for normalization.
-
qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the cDNA template.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, with the housekeeping gene serving as an internal control.[6]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by farnesol and a typical experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative transcriptional analysis of Candida auris biofilms following farnesol and tyrosol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iem.modares.ac.ir [iem.modares.ac.ir]
- 5. Possible Inhibitory Molecular Mechanism of Farnesol on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cDNA microarray analysis of differential gene expression in Candida albicans biofilm exposed to farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol's Antifungal Efficacy: A Comparative Analysis Against Drug-Resistant and Non-Resistant Fungal Strains
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the nuanced role of farnesol, a quorum-sensing molecule, in combating fungal infections. While its standalone efficacy varies, farnesol demonstrates significant potential as a synergistic agent, particularly in overcoming drug resistance in several clinically relevant fungal species. This guide provides a detailed comparison of farnesol's effectiveness against drug-resistant and non-resistant fungal strains, supported by experimental data and methodological insights.
Executive Summary
Farnesol exhibits modest antifungal activity when used alone, often requiring high concentrations to inhibit fungal growth.[1] However, its true strength lies in its ability to enhance the efficacy of conventional antifungal drugs, most notably against azole-resistant Candida species.[2][3][4] This synergistic effect is less pronounced or even absent in some Aspergillus species.[1] The primary mechanisms of action appear to be the disruption of the fungal cell wall integrity pathway and the modulation of drug efflux pumps and ergosterol biosynthesis.[4][5][6]
Efficacy Against Candida Species
Farnesol has shown considerable promise in potentiating the activity of azole antifungals against resistant Candida strains. Studies have consistently demonstrated a synergistic interaction between farnesol and drugs like fluconazole and itraconazole, effectively reverting the resistance profile of clinical isolates.[2][3]
Table 1: Synergistic Activity of Farnesol with Antifungal Drugs against Candida Species
| Fungal Species | Antifungal Drug | Farnesol Concentration | Observation | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Candida albicans (Azole-Resistant) | Fluconazole | Not specified | Synergism, reverted resistance profile | 0.5 | [2] |
| Candida albicans (Azole-Resistant) | Itraconazole | Not specified | Synergism, reverted resistance profile | 0.35 | [2] |
| Candida parapsilosis (Azole-Resistant) | Fluconazole | Not specified | Synergism, reverted resistance profile | 0.35 | [2] |
| Candida parapsilosis (Azole-Resistant) | Itraconazole | Not specified | Synergism, reverted resistance profile | 0.25 | [2] |
| Candida parapsilosis (Resistant) | Voriconazole | Not specified | Synergy | 0.5 | [2] |
| Candida parapsilosis (Resistant) | Amphotericin B | Not specified | Synergy | 0.35 | [2] |
| Candida glabrata | Fluconazole, Itraconazole, Voriconazole, Amphotericin B | Not specified | No synergistic effect | >0.5 | [2] |
| Candida auris (Fluconazole-Resistant) | Fluconazole | Not specified | Synergic effect | 0.4 - 0.75 | [4] |
Note: FICI ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 indicates no interaction, and > 4.0 indicates antagonism.[2]
The mechanism behind this synergy in Candida auris involves the downregulation of the CDR1 gene, which codes for an efflux pump, and the ERG11 gene, a key enzyme in ergosterol biosynthesis.[4] This leads to an intracellular accumulation of the antifungal drug, restoring its efficacy.[4]
Efficacy Against Aspergillus Species
In contrast to its effects on Candida, the efficacy of farnesol against Aspergillus species is less clear-cut. Some studies report that farnesol alone has limited antifungal activity, requiring high concentrations for growth inhibition.[1] Furthermore, when combined with antifungal drugs like voriconazole and amphotericin B, farnesol did not exhibit a synergistic effect against Aspergillus fumigatus and Aspergillus flavus clinical isolates; in some cases, an antagonistic interaction was observed.[1]
Table 2: In Vitro Activity of Farnesol and Antifungals against Aspergillus Species
| Fungal Species | Compound | MIC Range |
| Aspergillus fumigatus | Farnesol | 1,500-6,000 µM |
| Voriconazole | 0.125-1 µg/mL | |
| Amphotericin B | 0.125-0.5 µg/mL | |
| Aspergillus flavus | Farnesol | 3,000-12,000 µM |
| Voriconazole | 0.125-0.5 µg/mL | |
| Amphotericin B | 0.25-2 µg/mL |
The proposed mechanism of action in Aspergillus fumigatus involves the inhibition of the cell wall integrity (CWI) signaling pathway. Farnesol appears to achieve this by displacing tip-localized Rho proteins, which are crucial for maintaining cell wall integrity and cytoskeletal organization.[5] This leads to hyphal tip swelling and disorganization of the actin cytoskeleton.[5]
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro efficacy of farnesol and its combination with other antifungals is primarily determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3/S4 for yeasts and M38-A2 for filamentous fungi).[1][2]
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining antifungal susceptibility.
Gene Expression Analysis
To investigate the molecular mechanisms of farnesol's action, quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of target genes.
Workflow for Gene Expression Analysis:
Caption: Workflow for analyzing gene expression changes.
Signaling Pathways
Farnesol's Effect on Candida albicans Drug Resistance
Caption: Farnesol's mechanism in overcoming azole resistance.
Farnesol's Impact on Aspergillus fumigatus Cell Wall Integrity
Caption: Farnesol's disruption of the CWI pathway.
Conclusion
Farnesol presents a compelling case as an adjuvant in antifungal therapy, particularly for infections caused by drug-resistant Candida species. Its ability to resensitize resistant strains to existing drugs could provide a much-needed clinical advantage. However, its utility against Aspergillus species appears limited and warrants further investigation to understand the antagonistic interactions observed. Future research should focus on optimizing combination therapies and exploring the full spectrum of farnesol's mechanisms of action across different fungal pathogens.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC | Semantic Scholar [semanticscholar.org]
- 4. Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesol misplaces tip-localized Rho proteins and inhibits cell wall integrity signalling in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible Inhibitory Molecular Mechanism of Farnesol on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol's Therapeutic Promise: A Comparative Analysis in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesol's performance against alternative therapies in various preclinical animal models. The data presented is based on supporting experimental evidence from in vivo studies, offering insights into its therapeutic potential across a spectrum of diseases.
Farnesol, a naturally occurring sesquiterpene alcohol found in essential oils, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. This guide synthesizes the current preclinical evidence, presenting a comparative overview of farnesol's efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of farnesol treatment in comparison to control groups and alternative therapies in various animal models.
Neurodegenerative Diseases
| Disease Model | Animal Model | Treatment Groups & Dosage | Key Efficacy Metrics | Outcome |
| Parkinson's Disease | α-synuclein preformed fibril mouse model | - Control (Standard Diet)- Farnesol (5 g/kg in chow for 7 days) | - Number of healthy dopamine-producing neurons- Levels of the protective protein PGC-1α- Performance in strength and coordination tests | Farnesol-fed mice had twice as many healthy dopamine neurons and approximately 55% more PGC-1α in their brain tissue compared to the control group.[1][2][3] They also performed, on average, 100 percent better in strength and coordination tests.[3][4] |
| Charcot-Marie-Tooth Disease Type 1A (CMT1A) | C22 mouse model (overexpressing human PMP22) | - Control (AIN-76A diet)- Farnesol (0.5% w/w in AIN-76A diet from 3 weeks of age) | - Rotarod performance (motor coordination)- Motor nerve conduction velocity (MNCV)- Compound muscle action potential (CMAP) amplitude | Farnesol-treated mice remained on the rotarod for a mean of 13.5 seconds longer than control mice.[5] Farnesol administration also led to increased MNCV and CMAP amplitude.[6][7] |
| Alzheimer's Disease | Intracerebroventricular-streptozotocin (ICV-STZ)-induced rat model | - Control (ICV-STZ)- Farnesol (25, 50, and 100 mg/kg, p.o. for 21 days) | - Escape latency in Morris water maze- Time spent in the target quadrant (Morris water maze) | Farnesol treatment significantly reduced escape latency and increased the time spent in the target quadrant compared to the control group, indicating improved cognitive performance.[8] |
| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) | EAE mouse model (C57BL/6 mice) | - Control (Untreated or corn oil)- Farnesol (100 mg/kg/day, p.o.) | - Disease severity score- Disease onset | Farnesol treatment dramatically decreased disease severity by approximately 80% and delayed the onset of EAE by about 2 days compared to control groups.[9] |
Inflammatory and Autoimmune Diseases
| Disease Model | Animal Model | Treatment Groups & Dosage | Key Efficacy Metrics | Outcome |
| Rheumatoid Arthritis | Freund's Complete Adjuvant (FCA)-induced arthritis in rats | - Control (FCA only)- Farnesol (50, 100, 200 mg/kg, p.o. for 15 days)- Methotrexate (MTX) (0.75 mg/kg)- Farnesol (200 mg/kg) + MTX (0.75 mg/kg) | - Paw thickness- Levels of inflammatory markers (TNF-α, IL-1β, IL-6)- Oxidative stress markers (MDA, NO) | Farnesol dose-dependently reduced paw thickness and downregulated inflammatory and oxidative stress markers.[10] The combination of farnesol and methotrexate showed a significant improvement in these parameters.[10] |
Oncology
| Disease Model | Animal Model | Treatment Groups & Dosage | Key Efficacy Metrics | Outcome |
| Multiple Myeloma | Human multiple myeloma xenograft in athymic nu/nu female mice | - Control- Bortezomib (Bor)- Farnesol (FOH)- FOH + Bor | - Tumor growth suppression | Farnesol enhanced the bortezomib-induced growth suppression of human multiple myeloma xenograft tumors.[11] |
| Pancreatic Cancer (for comparison) | Patient-derived xenograft (PDX) models | - Control (Saline)- Gemcitabine (100 mg/kg, twice weekly) | - Tumor volume | Gemcitabine treatment significantly reduced tumor volume in sensitive PDX models.[12] (Note: Direct comparative studies with farnesol are needed). |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited in vivo studies.
Parkinson's Disease Model
-
Animal Model: Mice with α-synuclein pre-formed fibril-induced pathology.
-
Treatment Administration: Farnesol was administered as a dietary supplement (5 g/kg in chow) for one week.[3][13]
-
Evaluation of Therapeutic Outcomes:
-
Behavioral Analysis: Strength and coordination were assessed using tests designed to measure the progression of Parkinson's-like symptoms.[2][3][4]
-
Immunohistochemistry: The number of tyrosine hydroxylase-positive (dopamine-producing) neurons in the substantia nigra was quantified.[1]
-
Western Blotting: The protein levels of PGC-1α were measured in brain tissue lysates.[1]
-
Charcot-Marie-Tooth Disease Type 1A Model
-
Animal Model: C22 mouse model, which overexpresses the human PMP22 gene.
-
Treatment Administration: Farnesol was incorporated into the AIN-76A diet at a concentration of 0.5% (w/w) and fed to the mice starting from 3 weeks of age.[5][6]
-
Evaluation of Therapeutic Outcomes:
Alzheimer's Disease Model
-
Animal Model: Male Sprague-Dawley rats with intracerebroventricular (ICV) administration of streptozotocin (STZ) to induce Alzheimer's-like pathology.[8][14][15]
-
Treatment Administration: Farnesol was administered orally (p.o.) at doses of 25, 50, and 100 mg/kg for 21 consecutive days.[8][14]
-
Evaluation of Therapeutic Outcomes:
Multiple Sclerosis (EAE) Model
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in C57BL/6 mice.[9]
-
Treatment Administration: Farnesol was administered daily by oral gavage at a dose of 100 mg/kg.[9]
-
Evaluation of Therapeutic Outcomes:
Rheumatoid Arthritis Model
-
Animal Model: Freund's Complete Adjuvant (FCA)-induced arthritis in rats.[10][18][19]
-
Treatment Administration: Farnesol was administered orally once daily for 15 days at doses of 50, 100, and 200 mg/kg.[10][19] Methotrexate (0.75 mg/kg) was used as a standard treatment for comparison.[10]
-
Evaluation of Therapeutic Outcomes:
Multiple Myeloma Model
-
Animal Model: Human multiple myeloma xenografts in athymic nu/nu female mice.
-
Treatment Administration: Farnesol was administered intraperitoneally, both alone and in combination with bortezomib.[11]
-
Evaluation of Therapeutic Outcomes:
-
Tumor Growth: Tumor volume was measured periodically to assess the anti-proliferative effects of the treatments.[11]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of farnesol are attributed to its modulation of several key signaling pathways.
Neuroprotection in Parkinson's Disease: The PARIS/PGC-1α Pathway
In Parkinson's disease models, farnesol exerts its neuroprotective effects by targeting the PARIS (Parkin-Interacting Substrate) protein.[20][21] Farnesol promotes the farnesylation of PARIS, a post-translational modification that alters its conformation.[13][20] This prevents PARIS from repressing the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a crucial protein for mitochondrial biogenesis and protection against oxidative stress.[1][20][22] The restoration of PGC-1α activity is believed to be a key mechanism behind the observed preservation of dopaminergic neurons.[20]
Anti-Cancer and Anti-Inflammatory Effects: STAT3 and NF-κB Signaling
Farnesol has been shown to inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor frequently overactive in cancer cells, including multiple myeloma.[11] By suppressing STAT3, farnesol can inhibit the expression of genes involved in cell proliferation, survival, and angiogenesis.[11] In the context of inflammation, such as in arthritis models, farnesol has been reported to downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Experimental Workflow Overview
The general workflow for the in vivo validation of farnesol's therapeutic potential follows a standardized preclinical research paradigm.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Berry Compound Reverses Parkinson's in Mice | Parkinson's Foundation [parkinson.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 6. mdpi.com [mdpi.com]
- 7. Farnesol Ameliorates Demyelinating Phenotype in a Cellular and Animal Model of Charcot-Marie-Tooth Disease Type 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanism of trans,trans-Farnesol in an ICV-STZ-induced rat model of Alzheimer's pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesol induces protection against murine CNS inflammatory demyelination and modifies gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesol alleviates inflammatory responses and oxidative stress in Freund's complete adjuvant induced arthritic rat model and associated risk factors of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesol inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Waiting for PARIS—A Biological Target in Search of a Drug: PARIS farnesylation: Considerations in addressing a new biological target for neuroprotection in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective mechanism of trans,trans-Farnesol in an ICV-STZ-induced rat model of Alzheimer’s pathology - ProQuest [proquest.com]
- 16. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 17. Farnesol brain transcriptomics in CNS inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scienceofparkinsons.com [scienceofparkinsons.com]
- 21. scienceofparkinsons.com [scienceofparkinsons.com]
- 22. PARIS farnesylation prevents neurodegeneration in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21(ras)-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Farnesal: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Farnesal, ensuring personnel safety and regulatory compliance. This document provides immediate, actionable procedures for researchers, scientists, and drug development professionals.
This compound, a sesquiterpenoid and aldehyde, requires careful management in a laboratory setting to mitigate risks and ensure proper disposal. While not classified as acutely hazardous, its potential for skin, eye, and respiratory irritation necessitates adherence to established safety protocols. All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Spill Response
A prompt and informed response to a this compound spill is critical to prevent exposure and contamination.
1. Evacuate and Alert:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's EHS or safety officer.
2. Don Personal Protective Equipment (PPE):
-
Before addressing a spill, ensure you are wearing the appropriate PPE:
-
Chemical splash goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A flame-retardant lab coat
-
Closed-toe shoes
-
3. Containment and Cleanup:
-
For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Work from the outside of the spill inward to prevent spreading.
-
Once the this compound is fully absorbed, carefully scoop the material into a designated, sealable waste container.
-
Clean the spill area with a detergent and water solution, and wipe dry. All cleaning materials should also be disposed of as hazardous waste.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following step-by-step procedure outlines the standard process for laboratory chemical waste.
Step 1: Waste Classification and Collection
-
Based on its flash point of 110°C, this compound is not classified as an ignitable hazardous waste (D001) under the Resource Conservation and Recovery Act (RCRA), which has a threshold of 60°C. However, it should be managed as a chemical waste due to its irritant properties and to ensure environmental protection.
-
Collect all waste this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, paper towels), in a dedicated and compatible waste container. Do not mix this compound with other waste streams unless approved by your EHS department.
Step 2: Container and Labeling
-
Use a chemically resistant container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate percentages. Do not use abbreviations.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials, particularly strong oxidizing agents.
Step 4: Arranging for Disposal
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 19317-11-4 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Flash Point | 110 °C (230 °F) |
| Boiling Point | 126-129 °C at 3.5 mmHg |
| Density | 0.909 g/mL at 25 °C |
| Oral LD50 (Rat) | No specific data available for this compound. For the related compound Farnesol: >5000 mg/kg.[1] |
| Dermal LD50 (Rabbit) | No specific data available for this compound. For the related compound Farnesol: >5000 mg/kg.[1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
Personal protective equipment for handling Farnesal
This guide provides critical safety, handling, and disposal information for Farnesal, tailored for laboratory and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
This compound Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
May Cause Respiratory Irritation (Specific target organ toxicity - single exposure, Category 3)
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Hand Protection | Wear chemical-resistant gloves (e.g., PVC, Nitrile rubber). Glove suitability and durability depend on the frequency and duration of contact. Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[2][4] | Prevents skin contact, which can cause irritation and allergic reactions.[1] |
| Eye & Face Protection | Use safety glasses with side shields or chemical goggles.[4][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[4] | Protects against splashes that can cause serious eye irritation.[1][3] |
| Skin & Body Protection | Wear a lab coat, overalls, or other impervious clothing to prevent skin exposure.[4][5] Safety footwear or gumboots are also recommended.[4] | Minimizes the risk of skin contact and contamination of personal clothing.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[4] If there is a risk of overexposure or if working in a poorly ventilated space, an approved respirator or self-contained breathing apparatus (SCBA) may be necessary.[4][5][6] | Prevents inhalation, which may cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[5][6]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[1][4]
-
Handling:
-
Post-Handling:
Storage:
-
Keep containers tightly closed.[1] this compound is air and moisture sensitive and should be stored under an inert gas.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Protect from light.[4]
Emergency and Disposal Procedures
Immediate and appropriate responses to emergencies are critical.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing, including footwear.[4][5] 2. Flush the affected skin and hair with running water and soap.[4][5] 3. If skin irritation or a rash occurs, seek medical advice.[2][3] |
| Eye Contact | 1. Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids.[1][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Call an ophthalmologist or seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air and keep them comfortable for breathing.[5] 2. If the person feels unwell, call a POISON CENTER or doctor. |
| Ingestion | 1. Rinse the mouth with water.[1][5] 2. Do NOT induce vomiting.[5] 3. Immediately have the victim drink water (two glasses at most) and consult a physician.[5] |
| Spill (Minor) | 1. Ensure adequate ventilation and wear appropriate PPE.[4] 2. Absorb the spill with inert material such as sand, earth, or vermiculite.[4] 3. Collect the absorbent material into a labeled container for disposal.[4] 4. Clean the affected area thoroughly. |
| Spill (Major) | 1. Evacuate the area and move upwind.[4] 2. Alert emergency responders.[4] 3. Eliminate all ignition sources.[1][4] 4. Contain the spill to prevent it from entering drains or waterways.[4] 5. Only personnel with appropriate respiratory protection (SCBA) should remain in the area. |
| Fire | 1. Use dry chemical, carbon dioxide, foam, or water spray to extinguish.[1][4][5][7] 2. Vapors are heavier than air and may spread along floors; intense heating can form explosive mixtures with air. 3. Firefighters should wear self-contained breathing apparatus and full protective clothing.[5] |
Disposal Plan:
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][4][8]
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves) in a designated, properly labeled, and sealed container.[4][8] Do not mix with other waste.
-
Labeling: Clearly label the waste container with the contents ("Waste this compound") and any applicable hazard warnings.
-
Disposal: Arrange for disposal through an approved waste disposal plant or licensed contractor.[1][4] Do not allow the product to enter drains or waterways.[1] Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling of this compound
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. cpachem.com [cpachem.com]
- 3. vigon.com [vigon.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. zoro.com [zoro.com]
- 7. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
